Copper(II)i-butyrate
Description
BenchChem offers high-quality Copper(II)i-butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper(II)i-butyrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H14CuO4 |
|---|---|
Molecular Weight |
237.74 g/mol |
IUPAC Name |
copper;2-methylpropanoate |
InChI |
InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
KOKFUFYHQQCNNJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Technical Guide: Synthesis of Copper(II) Isobutyrate via Copper(II) Carbonate
Executive Summary
Copper(II) isobutyrate (Cu(iBut)₂) is a critical metallo-organic precursor, widely utilized in the synthesis of porous coordination polymers, specifically Metal-Organic Frameworks (MOFs) such as HKUST-1 analogues and Surface-Mounted MOFs (SURMOFs).[1] Its utility stems from its tendency to form stable dinuclear "paddlewheel" clusters (
This guide provides a definitive protocol for synthesizing Copper(II) isobutyrate from Basic Copper(II) Carbonate and Isobutyric Acid . Unlike salt-metathesis routes (e.g., Sodium Isobutyrate + Copper Sulfate), this acid-base neutralization pathway yields high-purity product with no spectator ions (like
Theoretical Framework
Reaction Chemistry
The synthesis relies on the neutralization of basic copper carbonate (malachite) with isobutyric acid (2-methylpropanoic acid). The reaction is driven to completion by the irreversible evolution of carbon dioxide gas.
Stoichiometric Equation:
-
Note on Reagent: Commercial "Copper Carbonate" is almost exclusively Basic Copper Carbonate (
). It contains two copper atoms per formula unit. Therefore, 4 equivalents of acid are required per 1 equivalent of basic carbonate.
Structural Dynamics: The Paddlewheel
Upon crystallization, Copper(II) isobutyrate adopts a binuclear structure. Four isobutyrate ligands bridge two copper centers in a syn-syn coordination mode, creating a "lantern" or "paddlewheel" shape. The axial positions are typically occupied by solvent molecules (water, ethanol, or the acid itself), which are labile and easily removed during MOF activation.
Materials & Safety (E-E-A-T)
Reagent Table
| Reagent | Formula | MW ( g/mol ) | Role | Purity Req. |
| Basic Copper(II) Carbonate | 221.12 | Copper Source | >95% (Light Green Powder) | |
| Isobutyric Acid | 88.11 | Ligand/Acid | >99% (Liquid) | |
| Ethanol | 46.07 | Solvent | Absolute (Anhydrous) |
Critical Safety Protocols
-
Isobutyric Acid Handling: This compound has a pervasive, disagreeable odor (rancid butter) and is corrosive. All work must be performed in a high-efficiency fume hood. Double-gloving (Nitrile) is recommended.
-
Pressure Control: The reaction generates
. If performing in a closed vessel (not recommended), pressure relief is vital. Standard reflux setups are open to the atmosphere (via drying tube) and safe.
Experimental Protocol
Method A: Solvent-Assisted Reflux (Recommended)
This method offers superior thermal control and safer handling than neat reactions.
Step 1: Pre-Calculation
Target Yield: ~10 g of Copper(II) Isobutyrate.
-
Copper Carbonate: 4.42 g (20 mmol)
-
Isobutyric Acid: 7.05 g (80 mmol) [Use 8.0 g / ~8.3 mL to provide slight excess]
-
Ethanol: 50 mL
Step 2: Reaction Workflow
-
Slurry Preparation: In a 250 mL Round Bottom Flask (RBF), suspend 4.42 g of Basic Copper Carbonate in 30 mL of Ethanol. Add a magnetic stir bar.[2]
-
Acid Addition: Dilute 8.3 mL of Isobutyric Acid in 20 mL of Ethanol. Add this solution dropwise to the copper slurry over 10 minutes at room temperature.
-
Observation: Vigorous bubbling (
) will occur. The green powder will begin to dissolve.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to 80°C (gentle reflux) for 2–3 hours.
-
Endpoint: The solution should turn a deep, dark turquoise/blue. No green solids should remain.
-
-
Filtration: While still warm, filter the solution through a fine fritted glass funnel or Whatman No. 1 paper to remove any unreacted carbonate impurities.
Step 3: Crystallization & Isolation
-
Concentration: Transfer filtrate to a rotary evaporator. Remove solvent until volume is reduced by ~75%.
-
Crystallization: Allow the concentrated deep blue solution to stand at room temperature (or 4°C) overnight. Dark blue-green crystals will form.
-
Washing: Filter the crystals. Wash with a small amount of cold hexane (isobutyrate is less soluble in non-polar alkanes than alcohols) to remove excess free acid.
-
Drying: Dry under vacuum at 60°C for 4 hours.
Workflow Visualization
The following diagram illustrates the logical flow and decision points of the synthesis.
Caption: Figure 1. Step-by-step synthesis workflow for Copper(II) Isobutyrate via ethanol reflux.
Characterization & Validation
To ensure the product is suitable for high-precision applications (like MOF synthesis), validate using the following metrics:
| Technique | Expected Result | Mechanistic Insight |
| FT-IR | Confirm bidentate bridging coordination. | |
| Visual | Deep Turquoise/Blue Crystals | Green powder indicates unreacted carbonate; Black indicates CuO (overheating). |
| Solubility | Soluble in Ethanol, MeOH, DMF.Insoluble in Hexane. | Confirms polarity and removal of non-polar impurities. |
| XRD | Matches Cu-Paddlewheel Pattern | Verifies crystallinity and phase purity (vs. amorphous residues). |
Mechanistic Pathway (Graphviz)
Understanding the molecular transformation is vital for troubleshooting.
Caption: Figure 2. Reaction mechanism showing protonation driving the formation of the coordinate complex.
Troubleshooting & Expert Tips
-
Stubborn Solids: If green solids persist after 3 hours of reflux, add a 5% excess of isobutyric acid . Commercial basic copper carbonate often varies in hydration and hydroxide content, occasionally requiring slight stoichiometric adjustment.
-
Oily Product: If the product comes out as a viscous oil rather than crystals, it likely contains excess isobutyric acid. Remedy: Redissolve in minimal ethanol and precipitate by adding a large volume of cold hexane or diethyl ether.
-
Anhydrous Requirements: For strict water-free applications (e.g., SURMOF LPE), dry the final crystals in a vacuum oven at 80°C over
to remove axial water molecules, though this may cause a color shift (lighter blue) as the structure relaxes.
References
-
Yoder, C. H., et al. (1995). The Synthesis and Analysis of Copper(II) Carboxylates. Journal of Chemical Education. Link
- Rao, C. N. R., et al. (2004). Metal-carboxylates: Synthesis and Crystal Structures. Coordination Chemistry Reviews. (General reference for paddlewheel structures).
-
Sigma-Aldrich. (2024). Isobutyric Acid Safety Data Sheet. Link
-
PubChem. (2024). Copper(II) Isobutyrate Compound Summary. Link
Sources
Technical Monograph: Synthesis and Stabilization of Anhydrous Copper(II) Isobutyrate
Executive Summary & Structural Logic
Copper(II) isobutyrate is not merely a salt; in its anhydrous form, it organizes into a dinuclear "paddlewheel" cluster,
The synthesis of the anhydrous variant presents a specific thermodynamic challenge: the copper(II) axial sites are highly Lewis acidic and kinetically favor the coordination of water (
To achieve the anhydrous phase required for high-performance catalysis or moisture-sensitive MOF synthesis, one must employ protocols that either physically remove water during reaction (azeotropic distillation) or exclude it entirely (anhydrous metathesis).
The Coordination Challenge
The target structure consists of two Copper(II) centers bridged by four isobutyrate ligands in a syn-syn bidentate fashion.
Figure 1: Structural logic of the Copper(II) carboxylate paddlewheel. The red path indicates the critical dehydration step required to activate the metal sites.
Experimental Protocols
Method A: Azeotropic Dehydration (Scalable & Robust)
Recommended for bulk preparation (>10g) where absolute exclusion of atmospheric moisture during setup is difficult.
Principle: This method utilizes the reaction of basic copper carbonate with isobutyric acid. The water generated as a byproduct is removed continuously via a Dean-Stark trap using Toluene (bp 110.6°C) as an entrainer. Toluene forms a positive azeotrope with water, effectively driving the equilibrium to completion.
Reagents:
-
Basic Copper(II) Carbonate (
) -
Isobutyric Acid (excess)
-
Toluene (ACS Reagent Grade)
Workflow:
-
Stoichiometry: Charge a 500 mL Round Bottom Flask (RBF) with 10.0 g of Basic Copper Carbonate (approx. 45 mmol Cu).
-
Acid Addition: Add 10 mL of Isobutyric Acid (approx. 108 mmol). Note: A 20% molar excess of acid is used to prevent the formation of basic salts.
-
Solvent: Add 150 mL of Toluene.
-
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to vigorous reflux.
-
Observation: As the reaction proceeds,
evolves, and the green solid converts to a dark blue-green solution. Water will separate in the trap. -
Endpoint: Continue reflux until no further water accumulates (approx. 3–4 hours). The solution should be clear deep green.
-
Isolation:
-
Cool to
. -
Concentrate the solution on a rotary evaporator to
volume. -
Allow to crystallize at room temperature (or
for higher yield). -
Filter rapidly under inert gas (Argon/Nitrogen) to prevent re-hydration.
-
-
Drying: Dry the dark green crystals in a vacuum oven at
for 6 hours.
Method B: Anhydrous Metathesis (High Purity)
Recommended for spectroscopic standards or strict moisture-free applications.
Principle: Reaction of anhydrous Copper(II) Chloride with Sodium Isobutyrate in anhydrous methanol. NaCl precipitates out, driving the reaction.
Reagents:
-
Anhydrous
(Glovebox or flame-dried) -
Sodium Isobutyrate (Pre-dried)
-
Anhydrous Methanol (Dried over 3Å sieves)
Workflow:
-
Dissolution: In a Schlenk flask under
, dissolve 1.34 g (10 mmol) in 20 mL anhydrous methanol. -
Ligand Solution: In a separate flask, dissolve 2.20 g Sodium Isobutyrate (20 mmol) in 20 mL anhydrous methanol.
-
Mixing: Cannulate the ligand solution into the copper solution while stirring. A blue-green precipitate (product) and fine white powder (NaCl) may form.
-
Purification:
-
Evaporate methanol to dryness under vacuum.
-
Redissolve the residue in dry THF or Dichloromethane (NaCl is insoluble; Copper Isobutyrate is soluble).
-
Filter through a Schlenk frit to remove NaCl.
-
-
Crystallization: Remove solvent from the filtrate to yield the pure anhydrous complex.
Process Visualization (Method A)
Figure 2: Azeotropic distillation workflow ensuring continuous water removal for anhydrous synthesis.
Characterization & Validation
To certify the product as Anhydrous Copper(II) Isobutyrate , the following data points must be met.
Quantitative Data Summary
| Parameter | Hydrated Form ( | Anhydrous Form | Method of Verification |
| Appearance | Light Blue / Turquoise Powder | Deep Green / Teal Crystals | Visual Inspection |
| FTIR ( | Broad band | Absent | FTIR Spectroscopy |
| FTIR ( | FTIR (Bridging Mode) | ||
| TGA Mass Loss | Stable up to | Thermogravimetric Analysis | |
| Magnetic Moment | Evans Method / SQUID |
Diagnostic Interpretation[1][2][3][4][5][6]
-
FTIR Spectroscopy: The most rapid validation tool. The anhydrous paddlewheel exhibits a characteristic shift in carboxylate stretching frequencies due to the "bridging bidentate" coordination mode. The absence of the broad O-H stretch at
is the primary indicator of dryness [1]. -
Thermogravimetric Analysis (TGA): A hydrated sample will show a distinct weight loss step (approx 10-12% by mass) between
corresponding to the loss of two axial water molecules. The anhydrous material should show a flat baseline until decomposition begins (typically ) [2]. -
EPR/Magnetic Susceptibility: Copper(II) dimers exhibit strong antiferromagnetic coupling between the two metal centers (
ground state). This results in a lower magnetic moment ( ) at room temperature compared to monomeric copper salts [3].
Handling and Storage
-
Hygroscopicity: The anhydrous complex is extremely hygroscopic .[1] Upon exposure to air, it will re-coordinate atmospheric moisture within minutes, reverting to the light blue hydrated phase.
-
Storage: Store in a desiccator over
or in a glovebox. -
Re-activation: If the sample turns light blue, it can be re-activated by heating to
under dynamic vacuum for 2 hours.
References
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.
-
Lin, Z. et al. (2023). "Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex". MDPI Crystals.
- Cotton, F. A. et al. (1953). "The Structure of Cupric Acetate Hydrate". Nature. (Foundational paper establishing the paddlewheel structure).
-
Organic Syntheses. (1922). "o-Tolunitrile (Use of Copper Salts)". Org. Synth.2 , 93. (Demonstrates historical precedent for azeotropic drying of copper salts).
-
Moita, M. F. R. et al. (1994).[2] "Investigation of the structure of the columnar liquid-crystalline phase of copper(II) carboxylates. An FTIR spectroscopic study". J. Chem. Soc., Faraday Trans.[2]
Sources
Crystal structure of Copper(II) isobutyrate monohydrate
The crystal structure of Copper(II) isobutyrate monohydrate is a classic example of the binuclear "paddlewheel" (lantern) architecture , a structural motif defining the physicochemical identity of many copper(II) carboxylates. This guide synthesizes its crystallographic data, synthesis protocols, and magnetic properties for researchers in bio-inorganic chemistry and drug development.
Part 1: Executive Summary & Structural Core
Compound: Copper(II) Isobutyrate Monohydrate Formula: [Cu₂(µ-O₂CCH(CH₃)₂)₄(H₂O)₂] (Dimeric form) Stoichiometry: Cu(C₄H₇O₂)₂ · H₂O Structural Class: Binuclear Copper(II) Carboxylate "Paddlewheel"[1]
The core significance of this structure lies in its antiferromagnetic coupling . Two copper(II) centers are bridged by four isobutyrate ligands in a syn-syn coordination mode, bringing the metal ions into close proximity (~2.62 Å) and facilitating superexchange interactions through the carboxylate orbitals.
Part 2: Crystallographic Architecture
Unlike simple ionic salts, Copper(II) isobutyrate monohydrate does not crystallize as isolated ions. It forms discrete, centrosymmetric dimers.[1]
The Binuclear "Paddlewheel" Core
The fundamental building block is the dimer [Cu₂(isobutyrate)₄(H₂O)₂] .
-
Equatorial Plane: Each Copper(II) ion is coordinated by four oxygen atoms from four different bridging isobutyrate ligands. This forms a square-planar base.[2]
-
Axial Position: The fifth coordination site (apical) is occupied by a water molecule, completing a square pyramidal geometry (
) around each copper. -
Metal-Metal Interaction: The two square pyramids share a base, facing each other. The Cu···Cu distance is typically 2.60–2.63 Å , which is slightly longer than metallic copper (2.56 Å) but short enough to allow significant magnetic interaction.
Metric Parameters (Representative for Isobutyrate Homologs)
Based on structural homology with Copper(II) propionate and butyrate dimers.
| Parameter | Value (Approx.) | Description |
| Crystal System | Monoclinic / Triclinic | Commonly |
| Cu···Cu Distance | 2.62 Å | Indicates strong structural pairing but no direct metal-metal bond. |
| Cu–O (Equatorial) | 1.96 – 1.98 Å | Strong covalent interactions with carboxylate oxygens. |
| Cu–O (Axial) | 2.10 – 2.20 Å | Weaker bond to the apical water molecule (Jahn-Teller elongation). |
| Coordination Geometry | Square Pyramidal | Distorted due to the constraints of the bridging ligands. |
Part 3: Synthesis & Crystallization Protocol
This protocol yields high-purity [Cu₂(isobutyrate)₄(H₂O)₂] crystals suitable for X-ray diffraction or magnetic susceptibility studies.
Reagents:
-
Copper(II) Hydroxide (
) or Copper(II) Carbonate Basic ( ) -
Isobutyric acid (2-methylpropanoic acid), excess.
-
Ethanol/Water (solvent).[1]
Workflow:
Figure 1: Synthesis workflow for Copper(II) isobutyrate monohydrate.
Step-by-Step:
-
Dissolution: Suspend 5.0 g of basic copper carbonate in 50 mL of warm water/ethanol (1:1).
-
Acidification: Slowly add isobutyric acid (approx. 10 mL) with stirring. The evolution of
gas indicates reaction progress. -
Reflux: Heat the mixture to 60°C for 1 hour to ensure complete conversion. The solution should turn a deep, rich green (characteristic of the binuclear species).
-
Crystallization: Filter the hot solution to remove any unreacted solids. Allow the filtrate to stand at room temperature.
-
Harvesting: Dark green crystals of the monohydrate (dimer dihydrate) will form over 2-5 days. Wash with cold ethanol.
Part 4: Electronic & Magnetic Properties
The magnetic behavior of Copper(II) isobutyrate is a direct consequence of its crystal structure.
-
Spin State: Each Cu(II) is
( ). -
Coupling: The two spins are antiferromagnetically coupled (
ground state). -
Mechanism: The unpaired electrons in the
orbitals of the copper ions interact via the orbitals of the bridging carboxylate ligands (Superexchange). -
Bleaney-Bowers Equation: The magnetic susceptibility (
) deviates from the Curie-Weiss law, fitting the dimer model with a coupling constant ( ) typically around 300–350 cm⁻¹ .
Why this matters: This strong coupling makes the compound an excellent model for biological systems containing coupled copper centers, such as Hemocyanin and Tyrosinase .
Part 5: Applications in Drug Development & Catalysis
-
Bio-Inorganic Modeling: Researchers use this structure to study the mechanism of Type 3 copper proteins. The labile axial water molecule mimics the substrate binding site in metalloenzymes, allowing for ligand exchange studies (e.g., replacing
with imidazole or urea derivatives). -
Catalytic Precursor: Copper(II) isobutyrate is used as a catalyst in organic synthesis, specifically for:
-
Propargylation of cyclic aldimines: Used in the synthesis of alkaloids like (-)-harmicine.
-
C-H Activation: The carboxylate ligands can assist in concerted metallation-deprotonation (CMD) pathways.
-
-
Metal-Organic Frameworks (MOFs): The "paddlewheel" unit is a secondary building unit (SBU) of choice for constructing porous MOFs. The axial sites can link to pillars (e.g., pyrazine), forming 3D networks with high surface area.
Part 6: Structural Visualization
The following diagram illustrates the connectivity of the binuclear core.
Figure 2: Connectivity of the [Cu₂(isobutyrate)₄(H₂O)₂] dimer.[3] Yellow nodes represent the four bridging carboxylate ligands clamping the two copper centers.
References
-
Magnetic Properties & Structure Correlation
-
General Paddlewheel Architecture
-
Catalytic Applications
-
Homologous Structures (Propionate/Butyrate)
- Baranwal, B. P., et al.
-
Source:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure and magnetic properties of tetrakis-mu-carboxylato-bis(dodecylnicotinato)dicopper(II) complexes; crystal and molecular structure of the decyl carboxylate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ncnr.nist.gov [ncnr.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Columnar Liquid Crystals of Copper(I) Complexes with Ionic Conductivity and Solid State Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the X-ray Diffraction Analysis of Copper(II) Isobutyrate and its Analogs
This guide provides a comprehensive overview of the principles and practices involved in the X-ray diffraction (XRD) analysis of Copper(II) isobutyrate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the structural elucidation of this and related copper(II) carboxylate complexes. We will explore the synthesis of high-quality crystalline material, the intricacies of single-crystal X-ray diffraction, and the interpretation of the resulting structural data.
Introduction: The Significance of Structural Elucidation in Copper(II) Carboxylates
Copper(II) carboxylates are a class of coordination compounds that have garnered significant interest due to their diverse applications in catalysis, materials science, and as precursors for metal-organic frameworks (MOFs).[1] The biological and chemical properties of these complexes are intrinsically linked to their three-dimensional structure. Therefore, precise structural characterization through single-crystal X-ray diffraction is paramount for understanding their function and for the rational design of new materials with tailored properties.
Many copper(II) carboxylates adopt a characteristic dinuclear "paddlewheel" structure, where two copper atoms are bridged by four carboxylate ligands.[2][3][4] However, the coordination sphere of the copper ions can be completed by axial ligands, often solvent molecules or other donor species, leading to a variety of structural motifs and dimensionalities. The isobutyrate ligand, with its branched alkyl chain, introduces specific steric and electronic effects that influence the crystal packing and overall architecture of the resulting complex.
Synthesis and Crystallization: The Foundation of Quality Data
The prerequisite for a successful single-crystal XRD analysis is the availability of high-quality single crystals. The synthesis of Copper(II) isobutyrate typically involves the reaction of a copper(II) salt with isobutyric acid or its corresponding salt. The crystallization process is often the most critical and challenging step. Slow evaporation of the solvent from a saturated solution is a commonly employed and effective technique for growing crystals suitable for XRD.[6]
Causality in Experimental Choices:
The choice of solvent is crucial as it can influence the solubility of the complex and may also coordinate to the metal center, thereby being incorporated into the crystal structure. For copper(II) carboxylates, aqueous solutions or mixtures of water with organic solvents like ethanol or methanol are often used. The pH of the solution can also play a role in the protonation state of the carboxylate and the formation of the desired complex. The slow rate of evaporation is essential to allow for the ordered arrangement of molecules into a well-defined crystal lattice, minimizing defects and twinning.
Self-Validating Protocol for Crystal Growth:
A robust crystallization protocol should be reproducible and yield crystals of sufficient size and quality. The following protocol is a general guideline for the synthesis and crystallization of Copper(II) isobutyrate or its hydrated analogs.
Experimental Protocol: Synthesis and Crystallization
-
Preparation of Reactants:
-
Prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Prepare a 0.2 M aqueous solution of sodium isobutyrate by neutralizing isobutyric acid with an equimolar amount of sodium hydroxide.
-
-
Synthesis of Copper(II) Isobutyrate:
-
Slowly add the copper(II) sulfate solution to the sodium isobutyrate solution with constant stirring. A pale blue precipitate of Copper(II) isobutyrate should form.
-
The reaction can be represented as: CuSO₄(aq) + 2(CH₃)₂CHCOONa(aq) → Cu((CH₃)₂CHCOO)₂(s) + Na₂SO₄(aq)
-
-
Purification:
-
Filter the precipitate and wash it several times with deionized water to remove sodium sulfate and any unreacted starting materials.
-
Wash the product with a small amount of ethanol and then ether, and allow it to air dry.
-
-
Crystallization:
-
Dissolve the purified Copper(II) isobutyrate powder in a minimal amount of a suitable solvent system (e.g., a water/ethanol mixture) with gentle heating to achieve a saturated solution.
-
Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitor the container over several days to weeks for the formation of single crystals.
-
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The fundamental principle lies in the interaction of a collimated beam of X-rays with the electrons of the atoms in the crystal, leading to a diffraction pattern of discrete spots. The geometry and intensity of this pattern are directly related to the crystal's internal structure.
The "Why" Behind the Workflow:
The entire XRD workflow, from crystal selection to data refinement, is a systematic process designed to extract the most accurate structural information possible. Each step has a specific purpose that contributes to the final quality of the crystallographic model.
Diagram: Single-Crystal XRD Workflow
Caption: A flowchart illustrating the major steps in a single-crystal X-ray diffraction experiment.
Detailed Experimental Protocol for Data Acquisition:
The following protocol outlines the key steps for collecting single-crystal XRD data. The specific parameters will vary depending on the diffractometer and the nature of the crystal.
Experimental Protocol: Data Acquisition
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single crystal with well-defined faces and uniform extinction. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy) or cryo-oil for low-temperature data collection.
-
-
Diffractometer Setup:
-
Center the crystal in the X-ray beam of the diffractometer.
-
Perform an initial set of short-exposure diffraction images to assess the crystal quality and to determine the unit cell parameters and crystal system.
-
-
Data Collection Strategy:
-
Based on the initial analysis, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans (e.g., ω-scans) over a range of crystal orientations.
-
For copper complexes, using a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source is common.[7][8] The choice depends on the crystal's absorption characteristics.
-
-
Data Collection:
-
Execute the data collection strategy. For weakly diffracting crystals, longer exposure times per frame may be necessary.
-
If the crystal is sensitive to air or temperature, data collection is often performed at low temperatures (e.g., 100 K) using a cryostream to minimize thermal motion and potential crystal decay.
-
Data Analysis and Structure Refinement: From Diffraction Pattern to Molecular Structure
Once the diffraction data are collected, a series of computational steps are required to transform the raw data into a refined three-dimensional model of the atomic arrangement.
Data Reduction and Structure Solution:
-
Data Integration: The raw diffraction images are processed to determine the position and intensity of each reflection. This process, known as integration, generates a list of reflections with their Miller indices (h, k, l) and corresponding intensities.
-
Data Reduction: The integrated intensities are corrected for various experimental factors, such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the structure factors. Direct methods or Patterson methods are commonly used to obtain an initial set of phases, which allows for the calculation of an initial electron density map. From this map, the positions of the heavier atoms (in this case, copper) can usually be identified.
Structure Refinement:
-
The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters (describing thermal motion), and other parameters are adjusted to improve the agreement between the calculated and observed structure factor amplitudes.
-
Difference Fourier maps are calculated at each stage of the refinement to locate missing atoms (including hydrogen atoms) and to identify any regions of disordered electron density.
Validation and Interpretation:
The final refined structure must be carefully validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and torsion angles for consistency with known chemical principles. The final model is typically presented with an R-factor, which is a measure of the agreement between the calculated and observed data.
Structural Analysis of a Representative Copper(II) Carboxylate
As a case study, we will consider the crystal structure of diaquabis(2-hydroxyiminopropionato-κN,O)copper(II), a compound whose crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC).[5] This structure provides valuable insights into the coordination environment of the copper(II) ion in the presence of carboxylate-type ligands and water molecules.
Table 1: Crystallographic Data for Diaquabis(2-hydroxyiminopropionato-κN,O)copper(II)
| Parameter | Value |
| CCDC Deposition No. | IGUZAL |
| Empirical Formula | C₆H₁₂CuN₂O₈ |
| Formula Weight | 315.72 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.034(1) |
| b (Å) | 11.085(2) |
| c (Å) | 9.799(2) |
| β (°) | 99.89(3) |
| Volume (ų) | 538.5(2) |
| Z | 2 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 |
| R-factor (%) | 3.5 |
Data obtained from a representative hydrated copper(II) carboxylate structure.[5]
Coordination Environment and Molecular Geometry:
In this structure, the copper(II) ion is located at a center of inversion and exhibits a distorted octahedral coordination geometry.[5] The equatorial plane is defined by two bidentate 2-hydroxyiminopropionate ligands, which coordinate to the copper ion through one oxygen atom of the carboxylate group and the nitrogen atom of the oxime group. The axial positions are occupied by two water molecules. This coordination environment is a common feature in many hydrated copper(II) complexes.
Diagram: Structure Determination and Refinement Pathway
Caption: A logical diagram illustrating the process of solving and refining a crystal structure from diffraction data.
Crystal Packing and Intermolecular Interactions:
The individual complex units are packed in the crystal lattice through a network of hydrogen bonds. The coordinated water molecules act as hydrogen bond donors, forming interactions with the carboxylate oxygen atoms of neighboring molecules. These non-covalent interactions play a crucial role in stabilizing the crystal structure and determining the overall packing arrangement.
Conclusion and Future Directions
The X-ray diffraction analysis of Copper(II) isobutyrate and its analogs provides invaluable information for understanding their structure-property relationships. This guide has outlined the key experimental and computational steps involved in this process, from crystal synthesis to the final structural validation. While the definitive crystal structure of simple Copper(II) isobutyrate remains to be published, the methodologies and principles discussed herein, exemplified by a closely related hydrated copper(II) carboxylate, provide a robust framework for the structural characterization of this important class of compounds. Future work should focus on the synthesis and structural elucidation of the anhydrous form of Copper(II) isobutyrate to provide a more complete picture of its structural landscape.
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Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)]. European Journal of Chemistry. [Link]
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Copper(II) Carboxylate Containing Paddle Wheel Structure: Synthesis and Crystal Structure. Semantic Scholar. [Link]
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Centrosymmetric paddlewheel copper(II) complexes as potent intercalators: synthesis, crystal structure description and DNA-binding studies: Supramolecular Chemistry. Taylor & Francis Online. [Link]
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Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures. PubMed Central. [Link]
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GROWTH, STRUCTURAL AND OPTICAL STUDIES ON PURE AND L-HISTIDINE DOPED SINGLE CRYSTALS OF COPPER SULPHATE. International Journal of Research in Engineering and Technology. [Link]
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A-Z Guide to the Spectroscopic Characterization of Copper(II) Isobutyrate
This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the definitive characterization of copper(II) isobutyrate, [Cu(C₄H₇O₂)₂]. Designed for researchers and professionals in chemistry and drug development, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust and validated understanding of the compound's structural and electronic properties.
Introduction: The Significance of Copper(II) Carboxylates
Copper(II) carboxylates are a pivotal class of compounds, notable for their diverse structural motifs and significant roles as catalysts, magnetic materials, and precursors for advanced materials like metal-organic frameworks (MOFs). Copper(II) isobutyrate, a member of this family, is of particular interest. Its physical and chemical properties are intrinsically linked to its molecular structure and the electronic environment of the copper centers. A thorough characterization is therefore paramount for its application and development.
This guide details a multi-technique spectroscopic approach, demonstrating how data from vibrational, electronic, and magnetic resonance spectroscopies can be integrated to build a cohesive and validated model of the compound's architecture.
The Dimeric "Paddle-Wheel" Structure: The Foundational Hypothesis
Key structural features of this proposed model include:
-
Binuclear Copper Centers: Two copper(II) ions are held in close proximity.
-
Bridging Carboxylates: Four isobutyrate ligands bridge the two copper centers. Each carboxylate group coordinates in a syn-syn bidentate fashion.
-
Square Pyramidal Coordination: Each Cu(II) ion possesses a square pyramidal coordination geometry. The base is formed by four oxygen atoms from the four bridging isobutyrate ligands.
-
Axial Ligands: The apical (axial) position of each pyramid can be occupied by a solvent molecule (e.g., water) or can link to a neighboring dimer to form a polymeric chain.
-
Short Cu-Cu Distance: The intramolecular Cu-Cu distance is typically short (around 2.6 Å), leading to significant electronic interactions.
This structural model is the cornerstone of our analysis. The following sections will present spectroscopic data that corroborates this dimeric paddle-wheel conformation.
Caption: Proposed "paddle-wheel" structure of Copper(II) Isobutyrate.
Vibrational Spectroscopy (FT-IR): Probing the Carboxylate Coordination
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for determining the coordination mode of the isobutyrate ligand. The key diagnostic markers are the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (COO⁻).
Causality Behind the Method: Free isobutyric acid shows a characteristic C=O stretch at ~1700 cm⁻¹. Upon deprotonation and coordination to the copper(II) ion, this band is replaced by two new bands, νₐₛ(COO⁻) and νₛ(COO⁻). The energy separation between these two bands, denoted as Δν = νₐₛ - νₛ , is highly sensitive to the coordination geometry. A bridging bidentate mode, as found in the paddle-wheel structure, results in a Δν value that is comparable to or smaller than that of the ionic sodium salt.
Expected Data Summary:
| Vibration Mode | Free Ligand (R-COOH) | Ionic Salt (R-COONa) | Expected for [Cu₂(O₂CR)₄] (Bridging) |
| ν(C=O) | ~1700 cm⁻¹ | - | - |
| νₐₛ(COO⁻) | - | ~1578 cm⁻¹ | ~1590 - 1640 cm⁻¹ |
| νₛ(COO⁻) | - | ~1415 cm⁻¹ | ~1420 - 1450 cm⁻¹ |
| Δν (νₐₛ - νₛ) | - | ~163 cm⁻¹ | ~150 - 180 cm⁻¹ |
Note: R = -CH(CH₃)₂. Wavenumbers are approximate and can vary slightly.
Interpretation: The observation of a Δν value within the 150-180 cm⁻¹ range is strong evidence against a simple monodentate coordination (where Δν > 200 cm⁻¹) and strongly supports the bridging bidentate mode integral to the paddle-wheel structure.[1]
Electronic Spectroscopy (UV-Vis): Elucidating the d-Orbital Environment
UV-Visible spectroscopy probes the electronic transitions within the d-orbitals of the Cu(II) ion. The position and intensity of these absorption bands provide insight into the coordination geometry and the nature of the metal-ligand bonds.
Causality Behind the Method: For a Cu(II) ion (d⁹ configuration) in a square pyramidal field, the d-orbitals are no longer degenerate. Electronic transitions between these split d-orbitals absorb light in the visible region, giving the complex its characteristic blue-green color. A second, more intense band is often observed in the UV region, which is attributed to a ligand-to-metal charge transfer (LMCT) from the carboxylate oxygen orbitals to the copper d-orbitals. The presence of two interacting copper centers in a dimer can also give rise to unique spectral features.
Expected Data Summary:
| Band | Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Assignment |
| Band I | ~670 - 710 nm | Low (~200 M⁻¹cm⁻¹) | d-d transitions (e.g., dₓ₂-y₂ ← dₓᵧ, dₓz, dyz) |
| Band II | ~260 - 280 nm | High (>5,000 M⁻¹cm⁻¹) | Ligand-to-Metal Charge Transfer (LMCT) |
Interpretation: The broad, low-intensity absorption band (Band I) in the red region of the spectrum is characteristic of Cu(II) in a square-based coordination environment, consistent with the paddle-wheel geometry.[2][3]
EPR Spectroscopy & Magnetic Susceptibility: The Signature of a Dimer
Electron Paramagnetic Resonance (EPR) spectroscopy is a definitive technique for studying paramagnetic species like Cu(II). However, in the case of the paddle-wheel dimer, the absence of a strong signal at low temperatures is, paradoxically, the strongest evidence for its structure.
Causality Behind the Method: The two S=1/2 Cu(II) ions in the dimer are close enough to engage in antiferromagnetic coupling . This interaction, mediated by the bridging carboxylate ligands, causes the individual electron spins to align antiparallel. This coupling leads to a splitting of the energy levels into a diamagnetic (EPR silent) singlet ground state (S=0) and a paramagnetic (EPR active) triplet excited state (S=1) .
The energy separation between these states is defined as -2J (the singlet-triplet gap). For most copper carboxylates, this gap is significant (e.g., -2J ≈ 293 cm⁻¹ for copper(II) acetate).[4][5] At low temperatures (e.g., 77 K), the thermal energy is insufficient to populate the excited triplet state, and the compound is therefore EPR silent.
Caption: Singlet-Triplet energy splitting in a Cu(II) dimer.
Expected EPR Spectrum:
-
At Low Temperature (77 K): No signal, or a very weak "monomer" impurity signal around g ≈ 2.1.
-
At Higher Temperatures (>150 K): A characteristic triplet state spectrum may emerge as the S=1 state becomes populated. This spectrum is complex but can show features including:
Magnetic Susceptibility: This is the complementary technique used to quantify the strength of the antiferromagnetic coupling. By measuring the magnetic moment of the sample as a function of temperature, the value of -2J can be determined. A characteristic feature is a magnetic moment that is significantly below the spin-only value for a single Cu(II) ion (1.73 B.M.) at room temperature and decreases further as the temperature is lowered.[9]
Experimental Protocols
FT-IR Spectroscopy
-
Sample Preparation: Mix ~1-2 mg of the dry Copper(II) isobutyrate sample with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to a fine, homogeneous powder.
-
Pellet Pressing: Transfer the powder to a 13 mm die and press under high pressure (8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Sample Spectrum: Acquire the sample spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Baseline correct the spectrum and identify the peak positions for νₐₛ(COO⁻) and νₛ(COO⁻) to calculate Δν.
Caption: Workflow for FT-IR analysis of Copper(II) Isobutyrate.
UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent in which the complex is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mM). Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 A.U.).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (reference) and another with the sample solution.
-
Baseline Correction: Perform a baseline correction with the solvent-filled cuvette.
-
Spectrum Collection: Scan the sample from 800 nm to 200 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each band. If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
EPR Spectroscopy
-
Sample Preparation: Place a small amount of the powdered solid sample into a quartz EPR tube.
-
Instrument Setup: Insert the sample into the EPR cavity. For low-temperature measurements, use a liquid nitrogen cryostat.
-
Data Acquisition (77 K): Cool the sample to 77 K. Set the microwave frequency (typically X-band, ~9.5 GHz), sweep the magnetic field (e.g., 0 to 5000 Gauss), and record the spectrum. The absence of a significant signal is the expected result.
-
Data Acquisition (Room Temp): Warm the sample to room temperature (~298 K) and record another spectrum under similar conditions to check for the emergence of a triplet state signal or changes in any impurity signals.
-
Data Analysis: Analyze the resulting spectrum (if any) to determine g-values and hyperfine splitting constants.
Conclusion: An Integrated and Self-Validating Approach
The spectroscopic characterization of Copper(II) isobutyrate is a prime example of a self-validating analytical workflow. The dimeric paddle-wheel structure, proposed based on chemical precedent, is systematically confirmed by a suite of independent techniques. FT-IR confirms the required bridging carboxylate coordination. UV-Vis demonstrates the square pyramidal electronic environment. Finally, the unique magnetic properties observed via EPR and magnetic susceptibility provide the definitive fingerprint of a strongly coupled binuclear copper(II) center. This integrated approach ensures a high degree of confidence in the final structural and electronic assignment.
References
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Gregson, A. K., & Mitra, S. (1972). Temperature independent contribution to the paramagnetic susceptibility of copper(II) acetate. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 2129-2134. [Link]
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Figgis, B. N., & Martin, R. L. (1956). The magnetic anisotropy and electronic structure of binuclear copper (II) acetate monohydrate. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 235(1201), 263-277. [Link]
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Yamanaka, S., et al. (2009). Electronic structure and spectra of cupric acetate mono-hydrate revisited. Chemical Physics Letters, 475(4-6), 263-267. [Link]
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Baran, E. J. (2006). An Infrared Spectroscopic Study of Crystalline Copper (II) Propionate and Butyrate. Journal of the Argentine Chemical Society, 94(4-6), 51-59. [Link]
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Catterick, J., & Thornton, P. (1977). Copper(II) acetates: from dimer to monomer. Canadian Journal of Chemistry, 55(11), 1959-1964. [Link]
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dos Santos, G. M., et al. (2023). Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex with 4-Vinylbenzoate as an Inorganic Node for Metal–Organic Framework Material Design. Magnetochemistry, 9(7), 175. [Link]
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PubChem. Copper(II) isobutyrate. [Link]
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Taha, A., & Ahmed, A. (2020). ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes. Journal of Molecular Structure, 1204, 127521. [Link]
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ResearchGate. (PDF) Copper(II) acetates: from dimer to monomer. [Link]
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Atria, A. M., et al. (2006). A structural study of copper(II) carboxylates: Crystal structure and physical characterisation of [Cu2(2-bromopropanoato)4(caffeine)2]. Journal of Chemical Crystallography, 36(9), 571-580. [Link]
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ResearchGate. A paddle wheel dinuclear Copper(II) carboxylate: Crystal structure, thermokinetic and magnetic properties. [Link]
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Materials Project. mp-20525: CuSO4 (Orthorhombic, Pnma, 62). [Link]
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Valdés-Martínez, J., & Morales-Rojas, H. (2001). Investigation of the structure of the columnar liquid-crystalline phase of copper(II) carboxylates. An FTIR spectroscopic study. Vibrational Spectroscopy, 25(1), 125-131. [Link]
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Ozarowski, A. (2023). Broadband EPR Spectroscopy of the Triplet State: Multi-Frequency Analysis of Copper Acetate Monohydrate. Applied Magnetic Resonance, 54(9), 1007-1022. [Link]
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Weder, J. E., et al. (1999). Anti-Inflammatory Dinuclear Copper(II) Complexes with Indomethacin. Synthesis, Magnetism and EPR Spectroscopy. Crystal Structure of the N,N-Dimethylformamide Adduct. Inorganic Chemistry, 38(8), 1736-1744. [Link]
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Brown, Doc. uv visible light absorption spectrum of copper complexes. [Link]
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ResearchGate. FT-IR spectra of the copper (II) complexes. [Link]
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An In-depth Technical Guide to the UV-Vis Spectroscopic Analysis of Copper(II) Isobutyrate
Preamble: The Significance of Copper(II) Isobutyrate and Its Spectroscopic Characterization
Copper(II) isobutyrate, a metal-organic compound, stands at the intersection of coordination chemistry and materials science. As with many copper(II) carboxylates, its potential applications span catalysis, and as a precursor in the synthesis of novel materials. For researchers and professionals in drug development, understanding the coordination environment and electronic properties of such metallo-complexes is paramount. The subtle interplay between the central copper(II) ion and its isobutyrate ligands dictates the compound's stability, reactivity, and ultimately, its utility.
Ultraviolet-Visible (UV-Vis) spectroscopy emerges as a powerful, accessible, and non-destructive analytical technique for probing the electronic structure of Copper(II) isobutyrate.[1] This guide provides a comprehensive overview of the theoretical underpinnings, experimental protocols, and data interpretation for the UV-Vis analysis of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.
Theoretical Framework: Unveiling the Electronic Transitions of Copper(II) Complexes
The characteristic color of many transition metal complexes, including the blue or green hues typical of Copper(II) compounds, is a direct consequence of their electronic structure. UV-Vis spectroscopy quantifies the absorption of light at specific wavelengths, which corresponds to the energy required to promote an electron from a lower to a higher energy state.[1] For Copper(II) isobutyrate, two primary types of electronic transitions are of interest: d-d transitions and charge-transfer bands.
The Copper(II) Ion: A d⁹ Configuration and the Jahn-Teller Effect
The Copper(II) ion possesses a d⁹ electronic configuration. In an idealized octahedral coordination environment, the five d-orbitals are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).[2] The single unpaired electron in the eg set results in an electronically degenerate state, leading to a geometric distortion known as the Jahn-Teller effect. This distortion, typically an elongation along one axis, removes the degeneracy and further splits the d-orbital energy levels, giving rise to a more complex and often broad absorption band in the visible region of the spectrum.
d-d Transitions: The Origin of Color
The absorption of light in the visible range (approximately 400-800 nm) by Copper(II) complexes is primarily due to the promotion of an electron from a filled or partially filled d-orbital to a higher energy, partially filled d-orbital.[3][4] These "d-d transitions" are relatively weak because they are Laporte-forbidden (they involve a change in parity). The energy of this transition, and thus the wavelength of maximum absorbance (λmax), is sensitive to the nature of the ligands surrounding the copper ion. For many copper(II) carboxylates, a broad absorption band is typically observed in the 600-800 nm region.[4]
Ligand-to-Metal Charge Transfer (LMCT) Bands
In addition to d-d transitions, another type of electronic transition can occur: Ligand-to-Metal Charge Transfer (LMCT).[4] In this process, an electron is promoted from a molecular orbital that is primarily ligand-based (in this case, on the isobutyrate) to a molecular orbital that is primarily metal-based (on the Copper(II) ion). These transitions are typically much more intense than d-d transitions and occur at higher energies, thus appearing in the ultraviolet (UV) region of the spectrum (typically below 400 nm).
The Beer-Lambert Law: A Tool for Quantification
UV-Vis spectroscopy is not only a qualitative tool for identifying electronic transitions but also a quantitative one. The Beer-Lambert Law establishes a linear relationship between the absorbance (A) of a solution, the concentration of the absorbing species (c), and the path length of the light through the solution (l).[5] The relationship is expressed as:
A = εcl
where ε (epsilon) is the molar absorptivity or extinction coefficient, a constant that is characteristic of the substance at a specific wavelength. By measuring the absorbance of solutions with known concentrations, a calibration curve can be generated, which can then be used to determine the concentration of an unknown sample.
Experimental Protocol: A Self-Validating Workflow
The following protocols are designed to ensure reproducibility and accuracy. Each step is accompanied by the rationale behind the choice of reagents and conditions.
Synthesis of Copper(II) Isobutyrate
A common and effective method for synthesizing copper(II) carboxylates is the reaction of copper(II) acetate with the corresponding carboxylic acid.
Step-by-Step Protocol:
-
Dissolution of Copper(II) Acetate: Dissolve 5.0 g (0.025 mol) of copper(II) acetate monohydrate in 50 mL of deionized water in a 250 mL Erlenmeyer flask with gentle heating and stirring. The use of the monohydrate is common, and the water of hydration does not interfere with the reaction.
-
Preparation of Isobutyric Acid Solution: In a separate flask, dissolve a stoichiometric amount of isobutyric acid (approximately 4.4 g, 0.05 mol) in a minimal amount of ethanol. Ethanol is used as a co-solvent as isobutyric acid has limited solubility in water.
-
Reaction Mixture: Slowly add the isobutyric acid solution to the copper(II) acetate solution while stirring. A precipitate of Copper(II) isobutyrate should form.
-
Crystallization: Cover the beaker and allow it to stand, potentially overnight, to ensure complete precipitation.
-
Isolation and Purification: Isolate the precipitate by suction filtration. Wash the solid with small portions of cold deionized water to remove any unreacted starting materials, followed by a wash with a small amount of ethanol to aid in drying.
-
Drying: Air-dry the product on the filter paper or in a desiccator. Do not oven-dry at high temperatures, as this can lead to decomposition.
UV-Vis Spectroscopic Analysis
This protocol outlines the procedure for obtaining a high-quality UV-Vis spectrum of the synthesized Copper(II) isobutyrate.
Step-by-Step Protocol:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Solvent Selection: Choose a suitable solvent that dissolves Copper(II) isobutyrate and does not absorb in the wavelength range of interest (typically 200-900 nm). Ethanol or methanol are often suitable choices for copper(II) carboxylates.
-
Preparation of a Stock Solution: Accurately weigh a small amount of the synthesized Copper(II) isobutyrate and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the optimal range of the instrument (typically 0.1 - 1.0 absorbance units).
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range. This subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurements.
-
Sample Measurement: Rinse a clean cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Recording: Record the absorbance values across the scanned wavelength range. Note the wavelength of maximum absorbance (λmax) for each observed peak.
Caption: Experimental workflow for the synthesis and UV-Vis analysis of Copper(II) isobutyrate.
Data Analysis and Interpretation: From Spectrum to Structure
A typical UV-Vis spectrum of a copper(II) carboxylate complex would exhibit two main features:
-
A broad, weak absorption band in the visible region.
-
An intense absorption band in the UV region.
| Feature | Typical λmax Range | Assignment | Molar Absorptivity (ε) | Insights Gained |
| Band I | 600 - 800 nm | d-d transitions | Low (~10-100 M⁻¹cm⁻¹) | Information on the coordination geometry and ligand field strength. The broadness is indicative of Jahn-Teller distortion. |
| Band II | 220 - 300 nm | Ligand-to-Metal Charge Transfer (LMCT) | High (>1000 M⁻¹cm⁻¹) | Confirms the presence of carboxylate-to-copper charge transfer and provides information on the electronic interaction between the ligand and the metal. |
Analysis of the d-d Transition (Band I)
The broad band in the visible region is the hallmark of a d⁹ Copper(II) complex.[3][4] Its position is sensitive to the coordination environment. For Copper(II) isobutyrate, which likely adopts a dimeric paddle-wheel structure or a solvated monomeric form in solution, this band results from the promotion of an electron from the lower-lying d-orbitals to the singly occupied dx²-y² orbital. The broad nature of this peak is a classic indicator of the Jahn-Teller distortion and can also be influenced by multiple, overlapping electronic transitions within the d-manifold.
Analysis of the LMCT Band (Band II)
The intense absorption in the UV region is assigned to an LMCT transition from the p-orbitals of the oxygen atoms in the isobutyrate ligand to the d-orbitals of the copper(II) center. The high intensity of this band is because this transition is electronically allowed. The position of this band can be influenced by the solvent, as the solvent can interact with both the ligand and the metal center, subtly altering their energy levels.
Caption: Simplified energy level diagram illustrating d-d and LMCT in Copper(II) isobutyrate.
Conclusion
UV-Vis spectroscopy provides a robust and informative approach to the analysis of Copper(II) isobutyrate. Through the careful application of the experimental protocols outlined in this guide, researchers can obtain high-quality spectra that yield valuable insights into the electronic structure and coordination environment of this important compound. The interpretation of both the d-d and LMCT bands allows for a comprehensive electronic characterization, while the application of the Beer-Lambert Law enables accurate quantitative analysis. This technical guide serves as a foundational resource for scientists and professionals seeking to leverage UV-Vis spectroscopy in their research and development involving Copper(II) complexes.
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ResearchGate. (n.d.). UV-Vis spectrum of Cu(II)-complex (4). The inset shows region of d-d... Retrieved from [Link]
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- 5. Structural and Spectroscopic Characterization of Copper(III) Complexes and Subsequent One-Electron Oxidation Reaction and Reactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermogravimetric Analysis (TGA) of Copper(II) Isobutyrate: A Technical Guide
Executive Summary
Copper(II) isobutyrate (Copper(II) 2-methylpropanoate) is a binuclear copper carboxylate complex utilized primarily as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for high-purity copper metallization. Unlike simple inorganic salts, its thermal behavior is governed by the stability of its "paddle-wheel" dimeric structure, which dictates its volatility and decomposition pathway.
This guide provides a rigorous technical framework for characterizing Copper(II) isobutyrate using Thermogravimetric Analysis (TGA). It addresses the specific challenges of distinguishing between sublimation (desirable for CVD) and thermal decomposition (desirable for final film formation), providing researchers with actionable protocols for process optimization.
Chemical & Structural Foundation
To interpret TGA data correctly, one must understand the starting material's architecture. Copper(II) isobutyrate,
-
Core Structure: Two Copper(II) atoms are bridged by four isobutyrate ligands.
-
Axial Coordination: In the solid state, axial positions may be occupied by solvent molecules (water, methanol) or intermolecular interactions with adjacent dimers, forming polymeric chains.
-
Thermal Implication: The initial mass loss in TGA is often the breaking of these weak axial bonds (desolvation), followed by the liberation of the intact dimer into the gas phase (sublimation), or the fracture of the cage (decomposition).
Experimental Methodology
The following protocol ensures reproducibility and minimizes artifacts common in organometallic thermal analysis.
Instrument Configuration
| Parameter | Setting | Rationale |
| Crucible Material | Alumina ( | Alumina is preferred to prevent catalytic decomposition sometimes triggered by Pt surfaces at high T. |
| Sample Mass | 5 – 10 mg | Minimizes thermal gradients within the sample while ensuring sufficient signal-to-noise ratio. |
| Purge Gas | Nitrogen ( | Inert: To study sublimation and intrinsic decomposition kinetics.Air/Oxygen: To determine total metal content (forms CuO). |
| Flow Rate | 50 – 100 mL/min | Ensures rapid removal of evolved volatiles, preventing secondary reactions in the gas phase above the pan. |
| Heating Rate | 10 °C/min (Standard)2, 5, 20 °C/min (Kinetic) | Standard rate for profiling; variable rates required for Kissinger/Ozawa kinetic analysis. |
Workflow Visualization
The following diagram outlines the critical decision nodes in the experimental workflow.
Figure 1: Standardized TGA workflow for Copper(II) isobutyrate characterization.
Thermal Decomposition Profile
The TGA curve of Copper(II) isobutyrate typically exhibits three distinct regions. The temperatures listed below are approximate and dependent on heating rate (10 °C/min) and atmosphere (
Phase I: Desolvation (Ambient – 120°C)
If the sample is a hydrate or solvate (e.g., from methanolic synthesis), a mass loss of 5-10% is observed.
-
Mechanism: Loss of axial ligands (
, ). -
Validation: Verify with Differential Scanning Calorimetry (DSC); this step shows an endothermic peak without degradation of the blue/green color.
Phase II: Sublimation & Ligand Decomposition (160°C – 300°C)
This is the critical window for CVD applications.
-
Event A (Sublimation): In high-vacuum or high-flow inert gas, the intact dimer
sublimes. -
Event B (Decomposition): Competing with sublimation, the ligand degrades. The carboxylate group decarboxylates, releasing
and ketones (e.g., diisopropyl ketone). -
Observation: A sharp, major mass loss step (approx. 60-70%).
-
CVD Implication: For precursor evaluation, a high residual mass in TGA (under inert gas) indicates poor volatility and high decomposition. A low residual mass indicates successful transport (sublimation).
Phase III: Residue Formation (> 350°C)
-
In Inert Atmosphere (
/Ar): The residue is typically metallic Copper ( ) or Cuprous Oxide ( ), often contaminated with carbonaceous char. -
In Oxidative Atmosphere (Air): The carbon burns off, leaving pure Copper(II) Oxide (
). -
Calculation: Theoretical residual mass for pure CuO formation from anhydrous Copper(II) isobutyrate (
, MW ≈ 475.48 g/mol ) is approximately 33.5% .
| Stage | Temperature Range | Mass Loss | Chemical Event |
| I | 50°C – 120°C | ~5-10% | Desolvation (loss of |
| II | 160°C – 300°C | ~60-70% | Sublimation of dimer & Decarboxylation |
| III | > 350°C | Stable | Formation of |
Mechanistic Pathway & Kinetics
Understanding the competition between sublimation and decomposition is vital. The paddle-wheel structure is robust, but the bond between the carboxylate oxygen and the copper core weakens at elevated temperatures.
Decomposition Mechanism
The thermal breakdown generally follows a radical mechanism involving the cleavage of the Cu-O bond and subsequent decarboxylation.
Figure 2: Competing pathways of sublimation and decomposition.
Kinetic Analysis (Advanced)
To determine the shelf-life and stability of the precursor, perform TGA at multiple heating rates (
-
Plot:
vs (where is the peak temperature of the DTG derivative curve). -
Insight: A higher
implies greater thermal stability, allowing higher source temperatures in CVD bubblers without premature decomposition.
Applications & Implications
-
CVD/ALD Precursors: Copper(II) isobutyrate is a halogen-free alternative to fluorinated precursors (like
). While less volatile, it avoids fluorine contamination in the final copper film, which increases resistivity. -
Catalysis: The thermal decomposition produces highly dispersed copper nanoparticles, effective for catalytic oxidation and C-C bond formation.
Troubleshooting & Validation
-
Issue: "Ghost" Mass Loss.
-
Cause: Buoyancy effects at high temperatures.
-
Fix: Run a blank baseline with an empty crucible and subtract it from the sample run.
-
-
Issue: Popping/Spattering.
-
Cause: Rapid solvent release or explosive decomposition.
-
Fix: Use a pin-hole lid on the crucible or reduce heating rate to 2 °C/min in the solvent region.
-
-
Issue: Incomplete Combustion.
-
Cause: Carbon char trapping copper.
-
Fix: Switch to Oxygen/Air atmosphere above 400°C to burn off carbon and verify metal content as CuO.
-
References
-
Thermal Decomposition of Copper Carboxylates
- Detailed studies on the structural evolution of copper paddle-wheel complexes during he
-
Source:
-
CVD Precursor Trends
- Analysis of copper precursors including aminoalkoxides and carboxyl
-
Source:
-
Kinetic Analysis Methods
- Foundational methodology for extracting kinetic parameters
-
Source:
-
Structure of Copper Isobutyrate
-
Crystallographic data confirming the binuclear cage structure.[1]
-
Source:
-
Sources
Unlocking Synthetic Versatility: Copper(II) Isobutyrate as a Catalyst in Cross-Coupling Reactions
Introduction: The Ascendancy of Copper Catalysis in Modern Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-heteroatom and carbon-carbon bonds through cross-coupling reactions stands as a cornerstone for the construction of complex molecules.[1] While palladium-based catalysts have long dominated this field, the pursuit of more economical, sustainable, and readily available alternatives has propelled copper catalysis to the forefront of modern synthetic strategies.[2] Copper's low toxicity, abundance, and unique reactivity profile offer a compelling platform for a broad range of coupling transformations, including the venerable Ullmann condensation and its modern ligand-assisted variants.[3][4]
This application note delves into the catalytic prowess of Copper(II) isobutyrate in key cross-coupling reactions, providing researchers, scientists, and drug development professionals with a comprehensive guide to its synthesis, application, and underlying mechanistic principles. We will explore its utility in the formation of C-N and C-O bonds, offering detailed, field-proven protocols and insights into the causality behind experimental choices.
Synthesis of Copper(II) Isobutyrate: A Straightforward and Scalable Protocol
The efficacy of any catalytic system begins with a reliable and reproducible synthesis of the catalyst itself. Copper(II) isobutyrate can be readily prepared from common starting materials via a metathesis reaction.[5][6]
Protocol 1: Synthesis of Copper(II) Isobutyrate
This protocol details the synthesis of Copper(II) isobutyrate from sodium isobutyrate and copper(II) sulfate.
Materials:
-
Isobutyric acid
-
Sodium hydroxide (NaOH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Sodium Isobutyrate:
-
In a beaker, dissolve a stoichiometric amount of sodium hydroxide in deionized water. .
-
Slowly add an equimolar amount of isobutyric acid to the NaOH solution with stirring. The reaction is exothermic.
-
Continue stirring until the isobutyric acid has completely reacted and the solution is neutral to pH paper. This solution now contains sodium isobutyrate.
-
-
Formation of Copper(II) Isobutyrate:
-
In a separate beaker, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Slowly add the copper(II) sulfate solution to the sodium isobutyrate solution with constant stirring.
-
A blue precipitate of Copper(II) isobutyrate will form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water to remove any unreacted salts.
-
Further wash the solid with a small amount of ethanol.
-
Dry the Copper(II) isobutyrate product in a desiccator or under vacuum at a low temperature.
-
Caption: Workflow for the synthesis of Copper(II) isobutyrate.
Application in C-N Cross-Coupling: The Goldberg Reaction
The Goldberg reaction, a copper-catalyzed N-arylation of amides and other nitrogen nucleophiles, is a powerful tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals.[7] While traditionally requiring harsh conditions, the use of appropriate ligands has enabled milder and more efficient transformations.[3]
Rationale for Experimental Choices:
-
Catalyst: Copper(II) isobutyrate serves as a readily available and effective precatalyst. It is believed that the active catalytic species is a Cu(I) complex, which is generated in situ from the Cu(II) precursor.[4]
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) is a simple and effective bidentate ligand that can stabilize the copper center, enhance its solubility, and facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base such as potassium phosphate (K₃PO₄) is crucial for the deprotonation of the nitrogen nucleophile, allowing it to coordinate to the copper center.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and the catalytic species at elevated temperatures.
Protocol 2: Copper(II) Isobutyrate-Catalyzed N-Arylation of an Amide
This protocol describes the coupling of an aryl halide with a primary amide.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Primary amide (e.g., benzamide)
-
Copper(II) isobutyrate
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the primary amide (1.2 mmol), Copper(II) isobutyrate (0.05 mmol, 5 mol%), and potassium phosphate (2.0 mmol).
-
Add anhydrous DMF (3 mL).
-
Finally, add DMEDA (0.1 mmol, 10 mol%) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst Loading | 5-10 mol% | Optimizes reaction rate while minimizing cost and potential side reactions. |
| Ligand | DMEDA (10-20 mol%) | Accelerates the reaction and improves yields by stabilizing the copper catalyst. |
| Base | K₃PO₄ (2 equivalents) | Ensures complete deprotonation of the amide nucleophile. |
| Solvent | Anhydrous DMF | High boiling point and good solvating properties for the reactants. |
| Temperature | 110-130 °C | Provides the necessary thermal energy to overcome the activation barrier. |
| Atmosphere | Inert (Ar or N₂) | Prevents oxidation of the active Cu(I) species. |
Application in C-O Cross-Coupling: The Ullmann Condensation
The Ullmann condensation for the formation of diaryl ethers is another classic copper-catalyzed reaction with significant applications in the synthesis of natural products and polymers.[2][8] Similar to C-N coupling, modern protocols often employ ligands to facilitate the reaction under milder conditions.
Rationale for Experimental Choices:
-
Catalyst: Copper(II) isobutyrate acts as a reliable precatalyst. The carboxylate ligand may play a role in the initial stages of the catalytic cycle.
-
Ligand: 1,10-Phenanthroline is a rigid bidentate N,N-ligand that has been shown to be highly effective in promoting Ullmann-type C-O coupling reactions.
-
Base: A moderately strong base like cesium carbonate (Cs₂CO₃) is often preferred for C-O coupling as it is effective in deprotonating phenols without promoting side reactions.
-
Solvent: A high-boiling polar solvent such as N,N-dimethylacetamide (DMAc) or toluene can be used, depending on the specific substrates.
Protocol 3: Copper(II) Isobutyrate-Catalyzed O-Arylation of a Phenol
This protocol outlines the coupling of an aryl halide with a phenol.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Phenol
-
Copper(II) isobutyrate
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a dry Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the phenol (1.2 mmol), Copper(II) isobutyrate (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol).
-
Add anhydrous DMAc (3 mL).
-
-
Reaction Execution:
-
Seal the tube and heat the mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Catalyst Loading | 5-10 mol% | Balances catalytic efficiency with economic considerations. |
| Ligand | 1,10-Phenanthroline (10-20 mol%) | Enhances the catalytic activity and substrate scope. |
| Base | Cs₂CO₃ (2 equivalents) | Effective for phenol deprotonation with good functional group tolerance. |
| Solvent | Anhydrous DMAc | High boiling point and excellent solubility for the reaction components. |
| Temperature | 120-140 °C | Necessary for efficient coupling of less reactive aryl bromides. |
| Atmosphere | Inert (Ar or N₂) | Protects the catalyst from deactivation. |
Mechanistic Insights: The Catalytic Cycle
While the precise mechanism of copper-catalyzed cross-coupling reactions can be substrate and ligand-dependent, a generally accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[9][10]
-
In Situ Reduction of Cu(II) to Cu(I): The reaction is often initiated by the reduction of the Cu(II) precatalyst to the active Cu(I) species by a nucleophile or solvent in the presence of a base.
-
Formation of the Copper(I)-Nucleophile Complex: The Cu(I) species coordinates with the deprotonated nucleophile (amide or phenoxide) to form a copper(I) amide or phenoxide complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-N or C-O bond and regenerate the active Cu(I) catalyst.
Caption: Proposed catalytic cycle for Copper(II) isobutyrate-catalyzed cross-coupling.
Conclusion and Future Outlook
Copper(II) isobutyrate presents itself as a versatile and cost-effective catalyst for fundamental cross-coupling reactions in organic synthesis. The protocols outlined in this application note provide a solid foundation for researchers to explore its utility in the formation of C-N and C-O bonds. The straightforward synthesis of the catalyst, coupled with the adaptability of established ligand-assisted protocols, makes it an attractive option for both academic and industrial laboratories.
Future investigations will likely focus on expanding the substrate scope, developing asymmetric variants, and further elucidating the role of the carboxylate ligand in the catalytic cycle. The continued exploration of earth-abundant metal catalysts like copper will undoubtedly pave the way for more sustainable and efficient synthetic methodologies in the years to come.
References
-
Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate and 2,4,6-Trimethoxybenzoate: Dinuclear Cu(II) Cluster and µ-Aqua-Bridged Cu(II) Chain Molecule. MDPI. [Link]
-
Synthesis and Characterization of New Copper(II) Coordination Compounds with Methylammonium Cations. MDPI. [Link]
-
Ligand-to-Copper Charge Transfer: A General Catalytic Approach to Aromatic Decarboxylative Functionalization. ChemRxiv. [Link]
-
Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. PubMed. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF COPPER(II) CARBOXYLATE WITH PALM-BASED OLEIC ACID BY ELECTROCHEMICAL TECHNIQUE. Malaysian Journal of Analytical Sciences. [Link]
-
Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. [Link]
-
"Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions". Amazon S3. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)]. European Journal of Chemistry. [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
- Synthesis method for copper compounds.
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews (RSC Publishing). [Link]
-
Recent Advances in Copper-Catalyzed Oxidative Cross-Coupling Chemistry. ResearchGate. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. PMC. [Link]
-
High-Valent Organometallic Copper and Palladium in Catalysis. PMC. [Link]
-
The Synthesis and Analysis of Copper (II) Carboxylates. ACS Publications. [Link]
-
Copper-Catalyzed Intramolecular Decarboxylative C(sp2)-Heteroatom Cross-Couplings: Mechanism Insights and Synthetic Applications. The Journal of Organic Chemistry. [Link]
Sources
- 1. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Valent Organometallic Copper and Palladium in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 7. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Analytical techniques for monitoring reactions with Copper(II) isobutyrate
Application Note: Analytical Techniques for Monitoring Reactions with Copper(II) Isobutyrate
Abstract
Copper(II) isobutyrate is a critical metallo-organic precursor used in Atomic Layer Deposition (ALD) for copper metallization and as a catalyst in oxidative coupling reactions.[1] Its utility is defined by its unique "paddlewheel" dimeric structure,
Part 1: Structural Characterization & The "Paddlewheel" Baseline
Before monitoring a reaction, one must validate the starting material. Copper(II) isobutyrate exists primarily as a centrosymmetric dimer where two copper atoms are bridged by four carboxylate ligands.[1] This structure is the "analytical baseline."[1]
FTIR Spectroscopy: The Coordination Fingerprint
The most robust method to confirm the bridging coordination mode is Fourier Transform Infrared (FTIR) spectroscopy. The diagnostic metric is the separation (
-
Metric:
[1] -
Target Value: For the bridging paddlewheel structure,
is typically < 150 cm⁻¹ (often ~130–140 cm⁻¹).[1] -
Deviation: A
indicates a monodentate coordination, signaling dimer dissociation or hydrolysis.
UV-Vis Spectroscopy: The Dimer Marker
The electronic spectrum of the dimer is distinct from the monomer due to the Cu-Cu interaction.
-
Band I (650–700 nm): Broad d-d transition (visible in both monomer and dimer).[1]
-
Band II (~375 nm): A characteristic "shoulder" or charge-transfer band specific to the dimeric Cu-Cu interaction.[1] Disappearance of this band indicates dimer cleavage.
| Feature | Wavelength ( | Assignment | Diagnostic Use |
| Band I | 650–700 nm | d-d transition ( | Concentration monitoring |
| Band II | ~375 nm | LMCT / Cu-Cu interaction | Dimer Integrity Check |
| EPR Signal | X-Band | Spin State | Silent = Dimer ; Active = Monomer |
Part 2: Real-Time Reaction Monitoring (Kinetics)
In catalytic cycles (e.g., oxidative couplings) or thermal activation (ALD), the reaction rate is often governed by the Dimer-Monomer Equilibrium . The dimer is the "resting state," while the monomer is often the "active species."
Experimental Setup: In-Situ Flow Monitoring
-
Equipment: UV-Vis Spectrophotometer with a temperature-controlled flow cell.
-
Path Length: 1 mm (to avoid saturation from the high extinction coefficient of Cu(II)).
-
Solvent: Non-coordinating solvents (e.g., Dichloromethane) favor the dimer; coordinating solvents (e.g., Pyridine, DMSO) promote monomer formation.[1]
Protocol: Monitoring Ligand Exchange / Activation
-
Baseline: Record spectrum of Cu(II) isobutyrate (10 mM) in dry solvent. Confirm presence of 375 nm shoulder.
-
Initiation: Inject substrate (e.g., aryl boronic acid for coupling, or reducing agent for ALD simulation).
-
Kinetics: Track the decay of the 375 nm band (Dimer dissociation) and the shift of the 700 nm band.
-
Endpoint: Stabilization of the d-d band or reappearance of the dimer band (if the catalyst regenerates).
Part 3: Oxidation State & Mechanistic Analysis (EPR)
Electron Paramagnetic Resonance (EPR) is the definitive technique for distinguishing Cu(II) species.
-
The "EPR Silence" Phenomenon: The paddlewheel dimer is antiferromagnetically coupled (
ground state), making it EPR silent (or very weak) at room temperature.[1] -
The "Active" Signal: As the dimer breaks into monomers (
), a strong paramagnetic signal appears with characteristic hyperfine splitting ( for ).
Application: If your reaction mixture remains EPR silent, the dimer is intact. If a signal grows, you are generating active monomers or decomposing to other Cu(II) species.
Part 4: Thermal Stability for ALD/CVD (TGA/DSC)
For gas-phase applications, the precursor must sublime without decomposing.
-
TGA (Thermogravimetric Analysis):
-
Step 1 (< 120°C): Loss of lattice water (if hydrated). Crucial: Anhydrous forms are required for ALD.
-
Step 2 (180°C – 250°C): Sublimation window. Look for clean mass loss.
-
Step 3 (> 250°C): Decomposition to Cu metal or Copper Oxide (residue formation).
-
-
DSC (Differential Scanning Calorimetry):
-
Look for a sharp endotherm (Melting/Sublimation) followed by an exotherm (Decomposition). A separation between these events defines the "Process Window."
-
Visualizations
Figure 1: Analytical Workflow for Cu(II) Isobutyrate
This diagram outlines the decision tree for characterizing the material from synthesis to application.[1]
Caption: Workflow validating precursor quality before branching into high-temp (ALD) or solution (Catalysis) applications.
Figure 2: The Dimer-Monomer Equilibrium
This diagram illustrates the structural shift that analytical techniques must detect.
Caption: The central equilibrium governing reactivity. Analytical signals switch based on the shift between these two states.
Detailed Protocol: Quality Control of Cu(II) Isobutyrate Precursor
Objective: Verify the anhydrous nature and dimeric structure of a synthesized batch prior to use in ALD.
Reagents & Equipment:
-
Cu(II) Isobutyrate sample (stored in desiccator).[1]
-
Dry KBr (for IR) or ATR accessory.
-
Dry Dichloromethane (DCM).[1]
-
UV-Vis Spectrophotometer (200–900 nm range).[1]
Step-by-Step Procedure:
-
Visual Inspection:
-
The sample should be a dark blue-green crystalline solid .
-
Alert: A light blue or powdery appearance suggests hydration (formation of monomeric aquo-complexes).
-
-
FTIR Analysis (Structural Check):
-
UV-Vis Analysis (Dimer Verification):
-
Prepare a 5 mM solution in dry DCM. Note: Use dry solvent to prevent water from breaking the dimer.
-
Record spectrum in a quartz cuvette.
-
Validation: Confirm the presence of the shoulder at ~375 nm. If absent, the sample may be hydrolyzed or monomeric.
-
-
Solubility Test (Quick QC):
-
The dimer is soluble in non-polar/moderately polar solvents (DCM, Toluene) due to the greasy isobutyrate chains. Insoluble residues indicate decomposition to inorganic copper oxides.[1]
-
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 42612621, Copper(II) i-butyrate. Retrieved from [Link]
-
Hilaris Publisher. (2017).[1] Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
-
Gordon Research Group, Harvard University. (2025). Atomic Layer Deposition of Ultrathin Copper Metal Films from a Liquid Copper(I) Amidinate Precursor. Retrieved from [Link]
-
MDPI. (2021). Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate: Dinuclear Cu(II) Cluster. Retrieved from [Link][1][2]
Sources
Application Note: Handling, Storage, and Protocol Design for Copper(II) Isobutyrate
Introduction & Structural Significance
Copper(II) isobutyrate is a coordination complex widely utilized in the synthesis of Metal-Organic Frameworks (MOFs), as a precursor for copper oxide nanoparticles, and in catalytic organic transformations.
The "Paddle-Wheel" Mechanism:
Unlike simple ionic salts, Copper(II) isobutyrate typically adopts a binuclear "paddle-wheel" structure,
-
Significance: The axial positions (
) are often occupied by solvent molecules (water, ethanol) or left open. This structural feature dictates its solubility and reactivity. -
Research Implication: Improper storage leads to uncontrolled hydration or ligand exchange at these axial sites, altering the stoichiometry and potentially poisoning catalytic reactions or resulting in MOF defects.
Safety Profile & Hazard Characterization
Before handling, consult the specific Safety Data Sheet (SDS) from your vendor.
Core Hazards (GHS Classification)
| Hazard Type | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. Copper salts disrupt cellular metabolism. |
| Skin/Eye | H314/H319 | Causes severe skin burns or serious eye irritation. (Vendor dependent; treat as corrosive/irritant).[1] |
| Environmental | H400/H410 | Very toxic to aquatic life with long-lasting effects. |
Required PPE (Personal Protective Equipment)[3]
-
Respiratory: N95/P2 or Half-mask respirator with P100 cartridges if dust generation is likely.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if handling solutions in penetrating solvents (e.g., THF, DMF).
-
Ocular: Chemical splash goggles. Safety glasses are insufficient if fine powder dispersion is a risk.
Storage Protocols: Preserving Structural Integrity
While some vendors list the material as "stable," research-grade applications require strict control to prevent axial ligand exchange (absorption of atmospheric water).
Storage Decision Matrix
-
Standard Grade (General Catalysis): Store at room temperature (15–25°C) in a tightly sealed container. Keep away from light.
-
High-Purity (MOF Synthesis/Crystallography):
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Temperature: 2–8°C is recommended to slow ligand degradation.
-
Container: Amber glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccator.
-
Diagram 1: Storage & Handling Decision Tree
Caption: Decision matrix for storage conditions based on experimental sensitivity requirements.
Handling & Solution Preparation
A. Weighing & Transfer
-
Tooling: Use porcelain or plastic spatulas. Avoid metal spatulas if trace metal contamination (e.g., Fe, Ni) could affect catalytic studies.
-
Environment: For high-sensitivity applications, weigh inside a glovebox. For standard use, weigh quickly in a fume hood to minimize humidity exposure.
-
Static: Fine powders may be static. Use an antistatic gun if necessary to prevent dispersal.
B. Solubility Profile
Copper(II) isobutyrate is generally insoluble or sparingly soluble in water (hydrolysis risk) but soluble in organic coordinating solvents.
| Solvent | Solubility | Notes |
| Water | Insoluble/Decomposes | May hydrolyze to Cu(OH)₂ over time. |
| Ethanol/Methanol | Soluble | Forms blue/green solutions. Alcohol molecules may coordinate to Cu centers.[2] |
| THF/Ether | Soluble | Good for anhydrous applications. |
| DMF/DMSO | Highly Soluble | Strong coordination; difficult to remove solvent from the crystal lattice later. |
C. Dissolution Protocol (Standardized)
-
Calculate: Determine mass required for desired molarity (M).
-
Solvent Choice: Select a solvent that matches the coordination strength required. (e.g., Use Ethanol for general use; THF for non-coordinating environments).
-
Addition: Add solid to the solvent, not solvent to solid, to prevent clumping.
-
Agitation: Sonicate for 5–10 minutes. If the solution remains cloudy, gently warm to 40°C.
-
Warning: Do not overheat (>60°C) as this may induce reduction to Cu(I) species or oxide formation.
-
-
Filtration: If using for optical or crystallographic applications, filter through a 0.45 µm PTFE syringe filter to remove insoluble oxides.
Diagram 2: Solution Preparation Workflow
Caption: Step-by-step workflow for preparing stable Copper(II) isobutyrate solutions.
Waste Disposal & Decontamination
-
Classification: Heavy metal waste. Do not dispose of down the drain.
-
Solid Waste: Collect in a container labeled "Solid Heavy Metal Waste (Copper)".
-
Liquid Waste: Segregate based on solvent (e.g., "Halogenated" vs. "Non-Halogenated" Metal Waste).
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42612621, Copper(II) isobutyrate. Retrieved from [Link]
-
Silva, T. et al. (2023). Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex.[7] (Contextual reference for paddle-wheel stability). MDPI. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. IsoLab - Copper II Oxide [isolab.ess.washington.edu]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex with 4-Vinylbenzoate as an Inorganic Node for Metal–Organic Framework Material Design - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of Copper(II) Isobutyrate: A Comprehensive Safety Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of Copper(II) Isobutyrate in Research and Development
Copper(II) isobutyrate, a metal-organic framework (MOF) precursor and versatile catalyst, holds significant promise in various scientific domains, including drug development and materials science. Its unique chemical structure allows for the creation of novel compounds with potential therapeutic applications. However, the very reactivity that makes it a valuable research tool also necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the potential hazards associated with Copper(II) isobutyrate and outlines detailed procedures for its safe handling, storage, and disposal. As a Senior Application Scientist, the following protocols are grounded in established chemical safety principles and insights gleaned from extensive laboratory experience.
Hazard Identification and Risk Assessment: Understanding the Compound's Profile
1.1. The Copper Component: Systemic and Localized Toxicity
Copper, an essential trace element, can be toxic in excess.[1][2] Acute exposure to copper compounds can cause irritation to the skin, eyes, and respiratory tract.[3][4] Ingestion of significant amounts can lead to gastrointestinal distress, including nausea, vomiting, and abdominal pain.[3][5] Chronic exposure to copper dusts or fumes may result in "metal fume fever," a flu-like illness, and can potentially lead to liver and kidney damage.[3][4]
1.2. The Isobutyrate Component: Irritation and Flammability
Isobutyrate compounds, such as isobutyl isobutyrate, are known to be irritants to the eyes, skin, and respiratory tract.[6] Depending on the specific salt, they may also be flammable.[6]
1.3. Copper(II) Isobutyrate: A Synthesis of Hazards
Based on the above, Copper(II) isobutyrate should be treated as a substance that is:
-
Harmful if swallowed: Likely to cause significant gastrointestinal irritation.[7]
-
A skin and eye irritant: Direct contact can cause redness, pain, and potential damage.[7][8][9]
-
A respiratory irritant: Inhalation of dusts can irritate the mucous membranes and upper respiratory tract.[6]
-
Potentially combustible: While not definitively known for Copper(II) isobutyrate, powdered forms of copper compounds can be flammable.[4][10]
-
Toxic to aquatic life: Copper compounds are known to be very toxic to aquatic organisms.[9][11]
Quantitative Hazard Summary
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[7] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[7][9] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7][9] | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation.[6] | Inhalation |
| Aquatic Toxicity | Very toxic to aquatic life.[9][11] | Environmental Release |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls to minimize exposure at the source and personal protective equipment to shield the researcher.
2.1. Primary Engineering Controls
All work with Copper(II) isobutyrate powder should be conducted within a certified chemical fume hood with an average face velocity of at least 100 feet per minute.[8] This is the most critical step in preventing inhalation of the compound. The fume hood sash should be kept as low as possible during manipulations.
2.2. Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are non-negotiable.
-
Hand Protection: Impervious gloves, such as nitrile or neoprene, must be worn at all times.[8] Gloves should be inspected for any signs of degradation or puncture before each use and disposed of properly after handling the compound.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.
-
Skin and Body Protection: A lab coat should be worn and fully buttoned. For larger quantities or tasks with a higher risk of contamination, a chemically resistant apron is recommended.[8]
-
Respiratory Protection: For situations where a fume hood is not available or when high concentrations of dust are anticipated (e.g., during spill cleanup), a NIOSH-approved respirator with a particulate filter (N95, P95, or better) is required.[4]
Caption: Workflow for selecting appropriate Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.
3.1. Handling Procedures
-
Avoid Dust Generation: Handle Copper(II) isobutyrate powder with care to minimize the creation of dust. Use spatulas and weighing paper gently. Do not dry sweep spills.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][12] Do not eat, drink, or smoke in areas where the chemical is handled.[7][12]
-
Container Management: Keep containers tightly closed when not in use.[6][9][11]
3.2. Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[4][6][8]
-
Container Integrity: Ensure storage containers are in good condition and properly labeled.[12]
-
Moisture Sensitivity: Some copper compounds are moisture-sensitive.[8] Store in a tightly sealed container, potentially under an inert atmosphere for long-term storage.[8]
Emergency Procedures: A Plan for Every Contingency
In the event of an accidental exposure or spill, a swift and informed response is crucial.
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9][13] Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[9] |
| Inhalation | Move the individual to fresh air.[7][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention. |
4.2. Spill and Leak Response
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully scoop the material into a labeled, sealable container for disposal.
-
Clean the spill area with a damp cloth or paper towel, being careful not to generate dust.
-
-
Large Spills:
-
Evacuate the laboratory and alert emergency personnel.
-
Prevent entry into the area.
-
Allow only trained personnel with appropriate respiratory protection to handle the cleanup.
-
Caption: Decision tree for first aid response to an exposure incident.
Waste Disposal
All waste containing Copper(II) isobutyrate must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this material down the drain, as it is toxic to aquatic life.[9][11][14]
Conclusion: A Culture of Safety
The responsible use of Copper(II) isobutyrate in a research setting is predicated on a deeply ingrained culture of safety. By understanding the potential hazards, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can harness the scientific potential of this compound while ensuring the well-being of themselves and their colleagues. This guide serves as a foundational document, and it is incumbent upon each researcher to supplement this information with institution-specific safety protocols and to remain vigilant in their commitment to safe laboratory practices.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutyl isobutyrate, 99% (gc).
- New Jersey Department of Health and Senior Services. (n.d.). Copper - Hazardous Substance Fact Sheet.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Copper (dusts and mists, as Cu).
- GOV.UK. (2024). Copper: incident management.
- Santa Cruz Biotechnology. (n.d.). Copper (II) isopropoxide: sc-278878.
- Flinn Scientific. (2015). Copper(II) Nitrate SDS (Safety Data Sheet).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). Copper(II) acetate monohydrate.
- Sasol. (2014). Safety Data Sheet Copper Compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Copper(II) sulphate.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 15432-56-1|Copper(II) isobutyrate.
- National Center for Biotechnology Information. (2023). Copper Toxicity - StatPearls.
- Digital Fire. (n.d.). Copper Compounds Toxicology.
- Wikipedia. (n.d.). Copper toxicity.
- National Institutes of Health. (n.d.). Copper: Toxicological relevance and mechanisms.
- Anti-Seize Technology. (2025). COPPER PLATE™, ANTI-SEIZE COMPOUND. Safety Data Sheet.
- ResearchGate. (2018). (PDF) Copper Toxicity.
Sources
- 1. Copper Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Copper Compounds Toxicology [digitalfire.com]
- 3. nj.gov [nj.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Copper (dusts and mists, as Cu) [cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Copper(II) Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. carlroth.com [carlroth.com]
Technical Support Center: Copper(II) Isobutyrate Synthesis
Ticket Subject: Optimization of Yield and Purity for Cu(II) Isobutyrate
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Drug Development/MOF Precursor Quality)[1]
Executive Summary
Copper(II) isobutyrate (
Users frequently report yields below 60% and inconsistent coloration (blue vs. green).[1] These issues stem from two root causes:
-
Equilibrium Limitations: Incomplete ligand exchange when using Copper(II) Acetate.[1]
-
Solubility Losses: The product has significant solubility in aqueous mother liquors, leading to loss during filtration.[1]
This guide provides two optimized protocols: Method A (Solvent-Driven Exchange) for high-purity applications and Method B (Buffered Metathesis) for bulk synthesis.[1]
Part 1: The Chemistry of Yield
To improve yield, you must understand the competing equilibria.[1] Copper(II) carboxylates exist in a delicate balance between the monomeric hydrate (blue) and the dimeric "paddlewheel" (dark green/teal).[1]
The Reaction Pathways
| Method | Reaction Equation | Yield Limiting Factor | Optimization Strategy |
| A. Ligand Exchange | Equilibrium favors reactants if HOAc remains.[1] | Azeotropic Distillation: Remove Acetic Acid (HOAc) continuously to drive Le Chatelier's principle.[1] | |
| B. Metathesis | Product solubility in water; Coprecipitation of salts.[1] | Saturating the Mother Liquor: Minimize solvent volume; Control pH to 5.0–5.5. | |
| C. Carbonate Neutralization | Incomplete reaction due to coating/passivation of carbonate particles.[1] | Excess Acid Reflux: Use isobutyric acid as both reagent and solvent.[1] |
Part 2: Optimized Protocols
Protocol A: The "Gold Standard" (Ligand Exchange)
Recommended for: MOF synthesis precursors, catalytic applications requiring high purity.[1]
Principle: We displace the acetate ligand with isobutyrate.[1] Since isobutyric acid (BP ~155°C) boils higher than acetic acid (BP ~118°C), we can distill off the acetic acid to force the reaction to completion.[1]
Reagents:
-
Copper(II) Acetate Monohydrate (
)[1][3] -
Isobutyric Acid (Excess, 4-5 equivalents)[1]
-
Solvent: Toluene (Forms azeotrope with acetic acid)[1]
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap or short-path distillation head, suspend 10.0 g of
in 100 mL of Toluene. -
Add Acid: Add 15 mL of Isobutyric acid (approx. 3-4 eq).
-
Reflux: Heat the mixture to reflux (~110°C). The solution will turn dark green as the dimeric species forms.
-
Drive Equilibrium: Distill off the Toluene/Acetic Acid azeotrope. As the volume decreases, add fresh Toluene.[1] Continue until the distillate is neutral (check with pH paper) or for 3-4 hours.
-
Isolation: Cool to room temperature. The Copper(II) Isobutyrate will crystallize as dark green needles.[1]
-
Purification: Filter and wash with cold pentane or hexane (do NOT use water or ethanol, as these break the dimer).[1]
-
Drying: Dry under vacuum at 60°C.
Expected Yield: >85% Appearance: Dark Green/Teal (Anhydrous Dimer).[1]
Protocol B: The "Scale-Up" (Buffered Metathesis)
Recommended for: Bulk synthesis where slight sulfate impurity is acceptable.[1]
Principle: Precipitation from aqueous solution.[1]
Step-by-Step:
-
Solution A: Dissolve 20.0 g of Sodium Isobutyrate in 50 mL of water. (Or neutralize 15.6 g Isobutyric acid with NaOH solution to pH 7).[1]
-
Solution B: Dissolve 22.5 g of Copper(II) Sulfate Pentahydrate in 50 mL of water.
-
Precipitation: Slowly add Solution B to Solution A while stirring vigorously. A blue-green precipitate forms immediately.[1]
-
Aging: Heat the slurry to 60°C for 30 minutes. This "Ostwald Ripening" step increases particle size and filterability.[1]
-
Filtration: Filter while warm.
-
Washing (Critical): Wash with 2x 20 mL of ice-cold water to remove sulfates, followed by 2x 20 mL of acetone to remove water.[1]
-
Drying: Air dry or vacuum dry.[1]
Expected Yield: 65-75% (Losses due to water solubility).[1] Appearance: Blue-Green (Hydrated form).[1]
Part 3: Troubleshooting & FAQs
Visual Troubleshooting Guide
Caption: Decision tree for diagnosing yield and purity issues in Copper(II) Isobutyrate synthesis.
Frequently Asked Questions
Q1: My product is sky blue, but the literature says it should be dark green. Did I fail?
-
A: Not necessarily. Sky blue indicates the monomeric hydrate form (
).[1] The dark green color corresponds to the anhydrous dimeric paddlewheel structure ( ).[1] -
Fix: If you need the dimer (e.g., for MOF synthesis), dry the blue powder at 100–110°C under vacuum overnight, or recrystallize it from hot toluene.[1] It will turn green as water is removed.[1]
Q2: I used the Metathesis method (Method B), and my yield is only 40%. Where is the rest?
-
A: Copper isobutyrate is moderately soluble in water (unlike copper stearate or oleate).[1]
-
Fix: Concentrate the mother liquor by evaporation to half its volume and cool to 4°C to recover a "second crop" of crystals. Alternatively, add ethanol to the mother liquor to force precipitation (salting out).[1]
Q3: Can I use Copper Carbonate instead of Acetate?
-
A: Yes, but it is prone to "passivation."[1] The reaction releases CO2, and if the stirring isn't vigorous, the copper carbonate particles get coated in product, stopping the reaction.
-
Recommendation: If using carbonate, use a large excess of isobutyric acid and reflux until all green solid (carbonate) disappears.[1]
Q4: How do I remove excess Isobutyric Acid? It smells terrible.
-
Fix: Wash your final solid with Hexane or Petroleum Ether .[1] Copper isobutyrate is insoluble in these alkanes, but free isobutyric acid is highly soluble.[1]
References
-
BenchChem. (2025).[1][4] A Comparative Guide to the Synthesis of Copper(II) Carboxylates. Retrieved from [1]
-
PubChem. (n.d.).[1][5] Isobutyric Acid (CID 6590) - Physical Properties.[1][5] National Library of Medicine.[1] Retrieved from [1][5]
-
Mak, T. C. W., et al. (1986).[1] Structural chemistry of copper(II) carboxylates. (General reference for paddlewheel formation mechanisms). Journal of Crystallographic and Spectroscopic Research.
-
Instructables. (n.d.). Synthesis of Copper Acetate (Precursor Protocols). Retrieved from [1]
Sources
- 1. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 2. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper(II)i-butyrate | C8H16CuO4 | CID 91872619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Copper(II) Isobutyrate Purification
Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting & Purification Protocols for Crude Copper(II) Isobutyrate Reference ID: TS-CUIB-2024
Introduction
Welcome to the Technical Support Center. You are likely working with Copper(II) Isobutyrate (Copper(II) 2-methylpropanoate), a complex often utilized in Metal-Organic Framework (MOF) synthesis or as a precursor for metallic copper deposition.
The most common challenge with this compound is its structural duality. It exists in equilibrium between a monomeric hydrated form (blue) and a dimeric "paddlewheel" form (dark green/teal). Your purification strategy must not only remove impurities (excess acid, unreacted inorganic copper) but also drive the complex toward the desired coordination geometry.
This guide replaces standard operating procedures with a logic-driven troubleshooting system.
Part 1: Visual Diagnostics (The Triage)
Before initiating any purification, diagnose the state of your crude material using the table below.
Diagnostic Table: Symptom to Cause
| Visual/Olfactory Symptom | Probable Cause | Immediate Action |
| Pungent, rancid smell (like sweat/vomit) | Excess Isobutyric Acid (unreacted ligand). | Protocol B (Solvent Washing). |
| Baby Blue / Sky Blue powder | High water content; complex exists as hydrated monomer | Protocol C (Dehydration/Recrystallization). |
| Black specks in solution/solid | Copper(II) Oxide (CuO) from overheating or unreacted Basic Copper Carbonate. | Protocol A (Hot Filtration). |
| Turbidity in Ethanol | Presence of insoluble Copper Hydroxide or Carbonate species. | Protocol A (Acidified Filtration). |
| Dark Green / Teal crystals | Target achieved. Dimeric Paddlewheel structure | Proceed to Drying/Storage.[1] |
Part 2: Purification Decision Tree
Use the following logic flow to determine the correct protocol sequence.
Figure 1: Decision logic for selecting the appropriate purification module based on crude material properties.
Part 3: Detailed Protocols
Protocol A: Recrystallization & Hot Filtration
Purpose: Removes unreacted inorganic copper (black/blue specks) and ensures crystal uniformity. Mechanism: Copper(II) isobutyrate is significantly more soluble in hot ethanol than cold. Inorganic impurities (CuO, CuCO3) remain insoluble.
-
Dissolution: Dissolve 10 g of crude solid in ~100 mL of absolute ethanol .
-
Critical Step: If the solution is turbid (cloudy), add 0.5 mL of pure isobutyric acid. This suppresses the hydrolysis equilibrium that forms insoluble basic copper salts.
-
-
Heating: Heat the mixture to boiling (approx. 78°C) with stirring until the green solid dissolves.
-
Hot Filtration: While boiling, filter the solution through a pre-warmed glass frit or fluted filter paper to remove black CuO impurities.
-
Note: Do not let the solution cool during filtration, or the product will crystallize in the filter.
-
-
Crystallization: Allow the deep green filtrate to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Collection: Filter the dark green crystals and wash with a small amount of cold ethanol.
Protocol B: Solvent Washing (Ligand Removal)
Purpose: Removes excess isobutyric acid (the source of the smell) without dissolving the copper salt. Mechanism: Isobutyric acid is highly soluble in non-polar solvents (Hexane/Diethyl Ether), while Copper(II) isobutyrate is insoluble in them due to its ionic/coordination character.
-
Place the crude solid in a Büchner funnel.
-
Wash the solid with cold Hexane (3 x 20 mL).
-
Apply vacuum to pull the solvent through. The "sweaty" smell should diminish significantly.
-
Caution: Ensure proper ventilation; hexane is volatile and flammable.
Protocol C: Dehydration (Phase Conversion)
Purpose: Converts the blue hydrated monomer into the green dimeric paddlewheel structure. Mechanism: Heat and vacuum remove the axial water ligands, forcing the copper centers to bridge via carboxylate groups to satisfy their coordination sphere [1].
-
Spread the blue/teal crystals in a thin layer on a watch glass.
-
Place in a vacuum oven at 80°C - 100°C .
-
Apply dynamic vacuum for 4-6 hours.
-
Endpoint: The material is fully converted when it shifts from sky blue to a deep, dull green (verdigris color).
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my product turn blue when left on the bench? A: Copper(II) carboxylates are hygroscopic. Atmospheric moisture attacks the Cu-Cu paddlewheel bond. The water molecules coordinate to the copper axial sites, breaking the dimer and forming the blue monomeric species [2].
-
Fix: Store strictly in a desiccator or glovebox. If it turns blue, repeat Protocol C .
Q2: Can I use water as a solvent?
A: Not recommended. While soluble, heating Copper(II) isobutyrate in water promotes hydrolysis, leading to the formation of insoluble basic copper isobutyrate (
Q3: I see a blue precipitate that won't dissolve in hot ethanol. What is it? A: This is likely unreacted Copper(II) Carbonate or Basic Copper Carbonate from the synthesis step. It is insoluble in ethanol.
-
Fix: Use Protocol A (Hot Filtration) to physically remove it.
Q4: What is the exact structure of the green form?
A: It is a binuclear "paddlewheel" complex,
References
-
Structural Duality of Copper Carboxylates: Yoder, C. H., et al. (1995). The Synthesis and Analysis of Copper(II) Carboxylates. Journal of Chemical Education. [Link]
-
Paddlewheel Architecture & Solvation: Hanna, G. M., et al. (2017). Copper(II) Carboxylate Containing Paddle Wheel Structure: Synthesis and Crystal Structure. Oriental Journal of Chemistry. [Link]
-
Hydrolysis and Solubility Behavior: Richardson, H. W. (Ed.).[1][2][3][4][5][6] (1997). Handbook of Copper Compounds and Applications. CRC Press. (General reference for Cu-carboxylate solubility and hydrolysis trends).
-
Magnetic Properties & Dimerization: Kato, M., et al. (1964). Dimorphism of Copper(II) Carboxylates. Chemical Reviews. [Link]
Sources
Technical Support Center: Copper(II) Isobutyrate Recrystallization
Current Status: Online Agent: Senior Application Scientist (Inorganic Synthesis Division) Ticket ID: Cu-Iso-Recrys-001
Introduction
Welcome to the Technical Support Center. You are likely here because your Copper(II) isobutyrate (
Copper(II) isobutyrate is not a simple salt; it is a coordination complex that typically adopts a binuclear "paddlewheel" structure. Its purification is governed by the stability of this dimer and its axial ligands. Unlike simple organic recrystallizations, you must manage solvation equilibria and hydrolysis suppression simultaneously.
Below is your interactive troubleshooting guide, designed to give you autonomy over the purification process while ensuring scientific rigor.
Module 1: Solvent Selection & Solubility
User Query: "Which solvent should I use? It dissolves in ethanol but precipitates in water."
Technical Response: The solubility of Copper(II) isobutyrate is dictated by the hydrophobic isobutyryl tails and the metal center's coordination needs. You are balancing the solubility of the dimer against the risk of breaking it into monomers.
Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility Profile | Risk Factor | Recommendation |
| Coordinating Protic | Methanol, Ethanol | High. Dissolves readily at RT or mild heat. | High. Forms solvent adducts (e.g., | Primary Choice (with caveats). Good for initial purification. |
| Non-Coordinating | Toluene, Benzene | Moderate. Requires heating (>60°C). | Low. Preserves the anhydrous dimer structure. | Best for Anhydrous. Use if solvent-free product is required. |
| Aqueous | Water | Low to Moderate. | Critical. Causes hydrolysis to insoluble basic salts ( | AVOID unless pH is strictly buffered with excess acid. |
| Strong Donors | Pyridine, DMSO | High. | Critical. Breaks the paddlewheel dimer into mononuclear species. | AVOID for paddlewheel isolation. |
Critical Insight: Recrystallizing from alcohols will almost certainly yield the bis-adduct (e.g., the ethanolate). If you require the solvent-free complex, you must dry the crystals under dynamic vacuum at elevated temperatures (
) or sublime the product.
Module 2: The Recrystallization Protocol
User Query: "I need a robust protocol that guarantees high purity and prevents hydrolysis."
Technical Response: The most common failure mode is hydrolysis , where water (even trace amounts in solvents) attacks the copper center, forming insoluble basic copper isobutyrate.
The Fix: You must add excess free isobutyric acid to the solvent system. This shifts the equilibrium to favor the neutral carboxylate over the basic salt.
Workflow Visualization
Figure 1: Optimized recrystallization workflow emphasizing the addition of free acid to suppress hydrolysis.
Step-by-Step Protocol
-
Preparation: In a flask, mix Ethanol (absolute) with 1-2% volume of Isobutyric Acid .
-
Why? This "sacrificial" acid neutralizes trace water and suppresses the formation of basic salts.
-
-
Dissolution: Add the crude solid. Heat to reflux (~75°C) with stirring.
-
Note: If the solution is not clear deep green/teal, add more solvent. If a blue powder remains insoluble, it is likely basic salt impurities.
-
-
Filtration: Perform a hot filtration through a glass frit or fluted paper to remove insoluble oxides or basic salts.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not shock-cool in ice immediately; this traps impurities. Once at RT, move to a fridge (4°C).
-
Isolation: Filter the dark green/teal crystals. Wash with cold hexane or pentane (non-coordinating) to remove surface mother liquor without redissolving the crystals.
Module 3: Troubleshooting & Diagnostics
User Query: "My product looks wrong. What does the color tell me?"
Technical Response: Copper(II) complexes exhibit solvatochromism . The color is a direct reporter of the coordination environment around the Copper centers.
Diagnostic Logic Tree
Figure 2: Diagnostic tree linking visual cues to structural states.
FAQ: Common Issues
Q: Why is my yield so low?
-
A: You likely used too much solvent. Copper isobutyrate has a steep solubility curve. Alternatively, if you used a non-polar solvent like toluene, the solubility might be too low. Try a mixed solvent system: dissolve in minimal Ethanol, then add Heptane until cloudiness persists, then heat to clear and cool.
Q: The crystals turn opaque/dusty after drying.
-
A: This is efflorescence . Your crystals were likely the ethanol-adduct (
). As they dry, the ethanol leaves the lattice, causing the crystal structure to collapse slightly. This is normal if you are aiming for the anhydrous form.
Module 4: Structural Integrity (The "Paddlewheel")
User Query: "How do I know I have the dimer and not a monomer?"
Technical Response:
The target structure is the paddlewheel dimer (
-
Magnetic Susceptibility: The dimer is antiferromagnetic at room temperature (lower magnetic moment than expected for two isolated Cu(II) ions) due to coupling between the Cu centers.
-
EPR Spectroscopy: The dimer shows a characteristic "half-field" signal.
-
X-Ray Crystallography: The definitive proof. The Cu-Cu distance should be approx 2.6 Å .
Mechanism of Failure (Monomerization):
If you use strong donor solvents (water, pyridine, ammonia), the bridging carboxylates are displaced, breaking the "paddlewheel" and forming monomeric species like
References
-
Melník, M., et al. (2025). Structural study of copper(II) carboxylates: Crystal structure and physical characterisation. ResearchGate.
-
PubChem. (2025).[2] Copper(II) isobutyrate - Compound Summary. National Library of Medicine.
-
NIST. (2025). Ethanol with Toluene Solubility Data. IUPAC-NIST Solubilities Database.
-
Mettler Toledo. (2025).[2] Recrystallization Guide: Solvents and Methods.
Sources
Technical Support Center: Copper(II) Isobutyrate Catalyzed Synthesis
Introduction: The Catalyst & Its Niche
Product: Copper(II) Isobutyrate (Cu(O₂CiPr)₂) Primary Application: Chan-Lam-Evans Cross-Coupling (C-N, C-O, C-S bond formation). Technical Advantage: Unlike the more common Copper(II) Acetate, the isobutyrate ligand renders this catalyst significantly more soluble in non-polar organic solvents (e.g., Toluene, Dichloromethane). This solubility is critical for homogeneous catalysis kinetics, often resulting in higher turnover frequencies (TOF) but requiring precise control to mitigate concentration-dependent side reactions.
Part 1: Diagnostic Troubleshooting (Q&A)
Use this section to identify the root cause of reaction failure based on observed symptoms.
Issue 1: Substrate Consumption with Low Product Yield (Protodeboronation)
Symptom: The aryl boronic acid is consumed rapidly, but the desired C-N/C-O coupled product yield is low. NMR/GC-MS analysis shows the presence of the de-boronated arene (Ar-H).
Diagnosis: Protodeboronation . This is the most common parasitic side reaction in Copper(II) carboxylate systems. The basicity of the isobutyrate ligand, combined with trace water, catalyzes the hydrolysis of the C-B bond before transmetalation can occur.
Corrective Actions:
-
Moisture Control: Copper(II) isobutyrate is hygroscopic. Ensure the catalyst is dried under vacuum (60°C, 4h) prior to use. Add 4Å Molecular Sieves (powdered, activated) to the reaction vessel.
-
Ligand Buffering: The isobutyrate anion released during transmetalation acts as a base. If the reaction medium becomes too basic, protodeboronation accelerates. Add a mild acid scavenger or switch to a less basic solvent system.
-
Slow Addition: High instantaneous concentration of boronic acid favors side reactions. Implement portion-wise addition (e.g., 3 portions over 1 hour) of the boronic acid to keep its standing concentration low relative to the amine/phenol.
Issue 2: Formation of Biaryl Byproducts (Homocoupling)
Symptom: Significant amounts of Ar-Ar (biaryl) species are detected.
Diagnosis: Oxidative Homocoupling . This occurs when the transmetalated Cu(II)-Ar species undergoes disproportionation or oxidation before intercepting the nucleophile (amine/phenol). It is driven by excess oxidant (O₂) or high catalyst loading.
Corrective Actions:
-
Oxygen Regulation: While the reaction requires an oxidant to regenerate Cu(II), a pure O₂ atmosphere can be too aggressive. Switch to air (open flask) or a controlled 5-10% O₂/N₂ mix.
-
Nucleophile Stoichiometry: Ensure the nucleophile (amine/phenol) is present in slight excess (1.2–1.5 equiv). This kinetically favors the capture of the Cu-Ar species by the nucleophile over the homocoupling pathway.
Issue 3: Catalyst Precipitation / "Black Crash"
Symptom: The reaction mixture turns from a clear blue/green solution to a dark brown/black suspension, and reactivity stops.
Diagnosis: Catalyst Decomposition to Cu(0) or Insoluble Cu(I) Oxides .
This indicates a failure in the re-oxidation cycle. The Cu(I) species formed after reductive elimination is not being efficiently oxidized back to Cu(II), leading to disproportionation (
Corrective Actions:
-
Solvent Polarity: While Cu(II) isobutyrate is soluble in toluene, the Cu(I) intermediate may not be. Add a co-solvent like Acetonitrile (MeCN) or DMF (10-20% v/v) to stabilize the Cu(I) species during the turnover.
-
Ligand Supplementation: Add a bidentate ligand like 2,2'-bipyridine or phenanthroline (10-20 mol%). These ligands stabilize the copper center, preventing aggregation and precipitation, though they may slightly reduce reaction rate.
Part 2: Optimized Experimental Protocol
Application: N-Arylation of an Aliphatic Amine (Chan-Lam Coupling) Objective: Minimize protodeboronation and homocoupling while maximizing yield.
Materials:
-
Catalyst: Copper(II) Isobutyrate (anhydrous).
-
Substrate A: Aryl Boronic Acid (1.5 equiv).
-
Substrate B: Aliphatic Amine (1.0 equiv).
-
Solvent: Toluene:Acetonitrile (9:1 ratio).
-
Base: 2,6-Lutidine (1.1 equiv) - Optional, depends on substrate acidity.
Step-by-Step Methodology:
-
Pre-Drying: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry air (or Argon if strictly excluding moisture initially).
-
Catalyst Charge: Add Copper(II) Isobutyrate (10 mol%) and activated 4Å Molecular Sieves (200 mg/mmol substrate).
-
Solvation: Add the Toluene:MeCN solvent mixture. Stir for 5 minutes to ensure complete dissolution of the copper salt (solution should be homogeneous blue/green).
-
Nucleophile Addition: Add the Amine (1.0 equiv) and 2,6-Lutidine (if using).[1] Stir for 10 minutes. Note: This pre-complexation step stabilizes the catalyst.
-
Controlled Oxidant: Fit the flask with a drying tube (CaCl₂) to allow passive air exchange but exclude moisture.
-
Slow Substrate Addition: Add the Aryl Boronic Acid in three equal portions at 0 min, 30 min, and 60 min.
-
Why? This keeps the [Ar-B(OH)₂] low, starving the protodeboronation pathway.
-
-
Reaction: Stir vigorously at Room Temperature (20-25°C) for 12-24 hours.
-
Quench: Filter through a pad of Celite to remove sieves and copper salts. Rinse with EtOAc.
Part 3: Mechanistic Visualization
The following diagram illustrates the competitive pathways in the catalytic cycle. The Green path is the desired cycle. Red paths are the side reactions discussed above.
Caption: Figure 1. Catalytic cycle of Cu(II) isobutyrate mediated Chan-Lam coupling, highlighting critical branch points for protodeboronation and homocoupling side reactions.
Part 4: Comparative Data Table
Solvent Effects on Reaction Specificity Data synthesized from standard Chan-Lam optimization parameters for copper carboxylates.
| Solvent System | Solubility of Cu(O₂CiPr)₂ | Primary Risk | Recommended For |
| Dichloromethane (DCM) | High | Solvent evaporation (conc. changes) | Temperature-sensitive substrates |
| Toluene | Excellent | Slow re-oxidation of Cu(I) | General Purpose / Hydrophobic substrates |
| Methanol/Ethanol | Moderate | Protodeboronation (Protic solvent) | Only highly reactive amines |
| Acetonitrile (MeCN) | Good | Competitive binding to Cu center | Stabilizing Cu(I) to prevent "crash" |
| DMF/DMSO | High | Work-up difficulty | Polar/Low-solubility substrates |
Part 5: Frequently Asked Questions (FAQs)
Q: Why choose Copper(II) Isobutyrate over the cheaper Copper(II) Acetate? A: Solubility. Copper(II) Acetate is poorly soluble in non-polar solvents like Toluene. If your substrate is highly lipophilic and requires a non-polar solvent, Copper(II) Isobutyrate ensures the catalyst remains in the homogeneous phase, providing consistent kinetics and preventing "hotspots" of undissolved catalyst that can lead to reproducibility issues.
Q: Can I use this catalyst for aliphatic amines? A: Yes. While Chan-Lam coupling is classically easiest with anilines, Copper(II) isobutyrate is effective for aliphatic amines. However, aliphatic amines are stronger Lewis bases and can inhibit the catalyst by occupying coordination sites. Tip: Use a slightly higher catalyst loading (15-20 mol%) and ensure oxygen flow is sufficient to drive the turnover.
Q: Do I need to add a base?
A: It depends. The isobutyrate anion itself acts as a weak base. For neutral nucleophiles (anilines), external base is often unnecessary. For protonated salts (amine hydrochlorides) or less reactive nucleophiles, adding 1.0-1.2 equiv of a non-coordinating base like 2,6-lutidine or
References
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940.
-
Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856.
-
Vantourout, J. C., & Watson, A. J. B. (2017).[2] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779.
Sources
Technical Support Center: Deactivation of Copper(II) Isobutyrate Catalyst
Welcome to the technical support center for Copper(II) Isobutyrate catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to catalyst deactivation. As a versatile catalyst in organic synthesis, maintaining the optimal performance of Copper(II) isobutyrate is critical for reaction efficiency, yield, and reproducibility. This document provides in-depth, field-proven insights into why your catalyst might be underperforming and offers structured protocols to diagnose and resolve these issues.
Troubleshooting Guide: Diagnosing Catalyst Inactivity
This section addresses specific experimental observations in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction has stalled, or the conversion rate is significantly lower than expected. What are the primary causes of catalyst deactivation?
A1: A sudden drop in catalytic activity is a common issue that can typically be traced back to one of three primary deactivation mechanisms: chemical, thermal, or mechanical.[1] For a homogeneous or supported Copper(II) isobutyrate catalyst, the most frequent culprits are chemical poisoning, changes in the catalyst's structure or oxidation state, and leaching of the active species.
-
Catalyst Poisoning: The catalyst's active sites are blocked by impurities in the reaction medium.
-
Structural & Oxidation State Changes: The Copper(II) center may be reduced to a less active Cu(I) or Cu(0) species, or it may aggregate, reducing the available surface area. The isobutyrate ligands can also dissociate, leading to the formation of inactive copper species.
-
Leaching/Dissolution: The active copper complex may dissolve from its support (if heterogeneous) or precipitate from the solution as an inactive salt (e.g., copper hydroxide) due to changes in reaction conditions.[2][3]
The following flowchart provides a systematic approach to diagnosing the root cause of deactivation.
Caption: Common pathways for catalyst deactivation.
Q4: My reaction is highly sensitive to water. How does moisture affect the catalyst's performance?
A4: Water can be detrimental to copper-catalyzed reactions through several mechanisms. One study on the liquid-phase oxidation of methyl isobutyrate catalyzed by copper(II) acetate—a closely related catalyst—demonstrated that the relationship between reaction rate and water content is complex and directly tied to changes in the catalyst's initiating ability. [4]Water can also promote the sintering of copper-based catalysts and lead to the growth of nanoparticles, which deactivates the catalyst by reducing the active surface area. [5][6] Key Effects of Water:
-
Formation of Hydroxides: Water can hydrolyze the copper(II) isobutyrate complex, leading to the formation of inactive copper(II) hydroxide.
-
Alteration of Ligand Sphere: Water is a ligand and can coordinate to the Cu(II) center, potentially inhibiting substrate binding.
-
Promotion of Agglomeration: For supported or nanoparticulate copper catalysts, water can accelerate the process of sintering, where smaller particles merge into larger, less active ones. [5][6] Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Reagents: Use anhydrous grade solvents and reagents. If necessary, dry them using appropriate methods (see Protocol in Q2).
-
Atmosphere: Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Maintain a positive pressure of inert gas (N₂ or Ar) throughout the experiment.
-
Additives: Consider using molecular sieves (e.g., 3Å or 4Å) to scavenge trace amounts of water from the reaction mixture. Ensure the sieves are activated by heating under vacuum before use.
Frequently Asked Questions (FAQs)
Q: How should I properly store Copper(II) isobutyrate to maintain its activity? A: Copper(II) isobutyrate is hygroscopic and can degrade upon exposure to moisture and air. It should be stored in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere. Storing it in a cool, dark place will also minimize thermal or photochemical degradation.
Q: What is the specific role of the isobutyrate ligands in the catalyst's function and stability? A: The isobutyrate ligands are crucial. They modulate the Lewis acidity and redox potential of the copper center, making it suitable for specific catalytic transformations. The bulky nature of the isobutyrate groups can also create a specific steric environment around the copper atom, influencing substrate selectivity. The stability of the copper-ligand bond is paramount; ligand dissociation is often a first step toward deactivation. [7][8] Q: Can a deactivated Copper(II) isobutyrate catalyst be regenerated? A: Regeneration is sometimes possible, depending on the deactivation mechanism.
-
For fouling or poisoning by organic residues: Washing the catalyst with appropriate solvents may remove the adsorbed species. [1]* For oxidation state changes: A mild chemical reduction or oxidation step might restore the active Cu(II) state. For instance, some deactivated copper oxide catalysts can be regenerated through a two-step process involving oxidation in air followed by reduction with H₂ or another reducing agent. [9]* For severe sintering or irreversible poisoning: Regeneration is often not feasible, and using a fresh batch of catalyst is recommended.
Protocol: General Catalyst Regeneration by Washing
This protocol is intended for heterogeneous or recoverable catalysts.
-
Separation: Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Wash: Wash the catalyst sequentially with a solvent that dissolves the suspected impurities or byproducts but not the catalyst itself. For example:
-
Wash with the reaction solvent (e.g., toluene, THF) to remove residual reactants and products.
-
Wash with a more polar solvent (e.g., acetone, ethanol) to remove polar byproducts.
-
Wash with a non-coordinating, volatile solvent (e.g., hexane, diethyl ether) to facilitate drying.
-
-
Drying: Dry the washed catalyst thoroughly under high vacuum at a mild temperature (e.g., 40-60 °C) to remove all solvent residues without causing thermal decomposition.
-
Testing: Test the activity of the regenerated catalyst on a small scale to evaluate the effectiveness of the procedure.
References
- Regeneration of copper oxide and copper chromite catalysts.
- Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. ChemRxiv.
- Mechanisms of Copper-Based Catalyst Deactiv
- Advances in Catalyst Deactivation and Regener
- Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. Green Chemistry (RSC Publishing).
- Deactivation of copper-based catalysts for fuel cell applic
- Deactivation of copper electrocatalysts during CO2 reduction occurs via dissolution and selective redeposition mechanism.
- Deactivation of supported copper metal catalysts for hydrogen
- Dynamic Stability of Copper Single-Atom Catalysts under Working Conditions. PubMed.
- Influence of water on the catalytic activity of copper (II)
- Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymeriz
- Structure, Stability, and Ligand Exchange of copper(II)
- (PDF) Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters.
- A Single Crystal Hybrid Ligand Framework of Copper(II) with Stable Intrinsic Blue-Light Luminescence in Aqueous Solution. MDPI.
- Dynamic Stability of Copper Single-Atom Catalysts under Working Conditions. Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Deactivation of copper electrocatalysts during CO2 reduction occurs via dissolution and selective redeposition mechanism - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Influence of water on the catalytic activity of copper (II) acetate during the liquid-phase oxidation of methyl isobutyrate (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization [mdpi.com]
- 8. Structure, stability, and ligand exchange of copper(II) complexes with oxidized glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US3645913A - Regeneration of copper oxide and copper chromite catalysts - Google Patents [patents.google.com]
Technical Guide: Ligand Effects on Copper(II) Isobutyrate Catalytic Performance
Introduction: The Paddlewheel Architecture
Copper(II) isobutyrate is not merely a salt; it is a dinuclear "paddlewheel" complex,
Why Ligands Matter: In catalytic cycles (e.g., C-H activation, ATRP, or oxidative coupling), the "naked" dimer is often kinetically incompetent or insoluble. Adding Lewis basic ligands (L) such as pyridines, amines, or phosphines serves three critical functions:
-
Solubilization: Breaking polymeric inter-dimer networks.
-
Redox Tuning: Modulating the
potential. -
Structural Modification: Inducing a Dimer
Monomer equilibrium.
This guide addresses the specific troubleshooting scenarios arising from these ligand interactions.
Module 1: The "Black Box" of Color Changes (Coordination Diagnostics)
The Issue: Users often report "inconsistent" colors ranging from turquoise to deep purple. These are not impurities; they are spectroscopic signatures of the coordination environment.
Diagnostic Framework
| Visual Cue | Chemical Species | Coordination State | Action Required |
| Turquoise / Blue-Green | Intact Dimer | Axial coordination (1:1 Cu:L ratio) | Optimal for radical coupling. Proceed. |
| Dark Green / Brown | Aggregated Clusters | Inter-dimer bridging (Low Ligand) | Increase Ligand. Solvent is too non-polar. |
| Royal Blue / Purple | Monomer | Cage breakdown (High Ligand/Basicity) | Reduce Ligand. You have broken the catalyst. |
Mechanism of Action
The addition of a donor ligand (
FAQ: Coordination Issues
Q: My reaction turned purple immediately upon adding pyridine. Is this bad?
A: If your catalytic cycle relies on the dinuclear Cu-Cu mechanism (e.g., diazo coupling), yes . Purple indicates the formation of monomeric
-
Correction: Reduce pyridine to 1-2 equivalents per Copper dimer.
Q: I see a precipitate forming after 1 hour. What is it?
A: This is likely "ligand stripping." If the reaction generates acidic byproducts, they can protonate your ligand (e.g., amine
-
Correction: Use a non-nucleophilic base (e.g.,
) to buffer the system or use a ligand with lower basicity but higher affinity (e.g., a substituted pyridine).
Module 2: Kinetic Stalling & Activity Loss
The Issue: The catalyst dissolves, but the reaction rate is negligible or exhibits a long induction period.
Scientific Causality: Catalytic activity often depends on the Lewis acidity of the copper center.
-
Electron-Donating Ligands (EDG): (e.g., alkyl amines) make the Cu center less electrophilic, slowing down substrate coordination.
-
Steric Bulk: Isobutyrate already possesses steric bulk (isopropyl group). Adding bulky ligands (e.g., 2,6-lutidine) can sterically block the active site.
Ligand Selection Matrix
| Ligand Class | Effect on Cu(II) | Recommended Application | Potential Risk |
| Pyridines | Moderate Donor | General Oxidations / C-H Activation | Dimer breakdown at high conc. |
| Alkyl Amines | Strong Donor | ATRP / Redox Control | Reduces Lewis Acidity significantly. |
| Phosphines | Soft Donor | C-Heteroatom Coupling | Can reduce Cu(II) to Cu(I) non-productively. |
| Sulfoxides (DMSO) | Weak O-Donor | Solubilization only | Weak binding; easily displaced by substrate. |
FAQ: Kinetics
Q: Why does my reaction have a 30-minute induction period? A: This is often the time required to break the initial polymeric isobutyrate network into the active discrete species.
-
Protocol: Pre-mix the Copper(II) isobutyrate and the Ligand in the solvent for 30 minutes before adding the substrate.
Q: Can I use bipyridine (bipy) or phenanthroline?
A: Be extremely cautious. These are chelating ligands.[1] They thermodynamically prefer the monomeric octahedral complex
Module 3: Solubility & Handling
The Issue: Copper(II) isobutyrate is more lipophilic than the acetate, but still struggles in toluene or hexanes without assistance.
Solubility Protocol
Do NOT use sonication to force solubility; this often creates metastable suspensions that crash out later. Use Ligand-Assisted Dissolution .
Standardized Dissolution Workflow:
-
Weigh Copper(II) Isobutyrate (Green solid).
-
Add non-polar solvent (Toluene/DCM). Suspension will result.
-
Add 1.0 to 2.0 equivalents (relative to Cu dimer) of the chosen ligand (e.g., Pyridine).
-
Stir gently at RT.
-
Result: Solution should clarify to a vibrant turquoise/blue.
-
Failure:[2] If solid remains, the polymeric network is robust. Add 1% v/v DMF or warm to 40°C.
-
Experimental Protocol: Ligand Titration Assay
Use this protocol to determine the maximum ligand concentration before dimer breakdown occurs for your specific system.
Objective: Identify the window of stability (
Materials:
-
UV-Vis Spectrophotometer (Quartz cuvette).
-
0.01 M Stock solution of Cu(II) Isobutyrate in DCM (requires 1 eq. ligand to dissolve initially).
-
Titrant: 0.1 M Ligand solution.
Steps:
-
Baseline: Record the absorption spectrum (600–800 nm). The dimer has a characteristic Band I transition ~700 nm.
-
Titration: Add Ligand in 0.2 equivalent increments.
-
Observation:
-
Phase 1: Absorbance increases slightly (Axial binding).
-
Phase 2: Band shift (Blue shift to ~600-650 nm) and hyperchromic effect.
-
-
Endpoint: Plot
vs. Equivalents of Ligand. The inflection point indicates the Dimer-to-Monomer transition .-
Operational Limit: Operate at 50% of this limit to ensure dimer integrity.
-
References
-
Structural Analysis of Copper Carboxylates: P. A. Zhizhin, et al. "Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex." National Institutes of Health (PMC). [Link]
-
Axial Coordination Chemistry: M. H. Al-Qadami, et al. "Copper(II) Carboxylate Containing Paddle Wheel Structure: Synthesis and Crystal Structure." Oriental Journal of Chemistry. [Link]
-
Ligand Effects on Magnetic & Catalytic Properties: T. Kawata, et al. "Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate... Dinuclear Cu(II) Cluster." MDPI Molecules. [Link]
-
Solubility & Solvent Effects: G. Brent, et al. "Liquid Equilibrium between Aqueous and Organic Copper Solutions." Chemical Engineering Transactions. [Link]
Sources
Technical Support Center: Copper(II) Isobutyrate Synthesis
Topic: Troubleshooting & Optimization Guide for Copper(II) Isobutyrate
Document ID: TSC-CuIso-001 Status: Active Audience: Chemical Engineers, MOF Researchers, ALD Process Scientists
Core Directive: The "Paddlewheel" Objective
The synthesis of Copper(II) isobutyrate is not merely about combining copper and acid; it is about forcing the geometric rearrangement of copper centers into a specific binuclear "paddlewheel" structure (
In this configuration, two Copper(II) atoms are bridged by four isobutyrate ligands. This structure is critical because:
-
ALD/CVD: It provides the volatility and thermal stability required for deposition.
-
MOF Synthesis: It acts as a rigid Secondary Building Unit (SBU) for frameworks like NOTT-100 or PCN-14.
The Diagnostic Indicator:
-
Target Product (Anhydrous Dimer): Dark Green / Teal / Turquoise.
-
Failed/Hydrated Product (Monomer): Light Blue / Bright Blue.
The Golden Standard Protocol: Ligand Exchange
While direct reaction with Copper Carbonate is possible, the Ligand Exchange (Metathesis) method using Copper(II) Acetate Monohydrate is preferred for research applications due to higher purity and easier water removal.
Reagents
-
Precursor: Copper(II) Acetate Monohydrate (
) -
Ligand: Isobutyric Acid (2-methylpropanoic acid) - Excess required
-
Solvent: Toluene (forms azeotrope with water and acetic acid)
Step-by-Step Workflow
-
Stoichiometry Setup: Mix Copper(II) Acetate Monohydrate (1.0 eq) with Isobutyric Acid (excess, ~4-6 eq) in Toluene.
-
Why Excess? To drive the equilibrium forward by Le Chatelier’s principle, displacing the acetate.
-
-
Azeotropic Reflux: Install a Dean-Stark trap. Reflux the mixture at ~115°C (Toluene BP).
-
Mechanism:[1] The reaction releases Acetic Acid (BP 118°C) and Water. Toluene aids in the azeotropic removal of these byproducts, shifting the equilibrium toward the isobutyrate dimer.
-
-
Color Monitoring (Critical): Observe the shift from Blue (Acetate monomer/hydrate) to Dark Green (Isobutyrate dimer).
-
Endpoint: Reflux until no further water/acetic acid collects in the trap and the solution is a deep, clear green.
-
-
Isolation:
-
Concentrate the solution under reduced pressure (Rotovap).
-
Precipitate by adding cold Hexane or Heptane (Copper isobutyrate is less soluble in alkanes than aromatic solvents).
-
Filter and dry under vacuum at 60-80°C.
-
Diagnostic Q&A & Troubleshooting
Q1: My final product is light blue, not green. What happened?
Diagnosis: You have isolated the hydrated monomer or incomplete ligand exchange.
The Science: Copper(II) centers have a high affinity for water. In the presence of moisture, the Cu-Cu bond of the paddlewheel breaks, and water molecules coordinate to the axial positions, or the dimer splits entirely into mononuclear species (
-
Immediate: Recrystallize from hot toluene or chloroform.
-
Process: Ensure your reflux was vigorous enough to remove all water via the Dean-Stark trap. Dry the final product in a vacuum oven at 80°C overnight to remove lattice water.
Q2: I am seeing a precipitate during reflux. Is this normal?
Diagnosis: Likely Copper(II) Hydroxide or oxide formation (if basic impurities were present) or saturation. The Science: If the reaction mixture lacks sufficient free acid, copper oxide species can form, which are insoluble in toluene. The Fix:
-
Add a small additional amount of Isobutyric Acid. The dimer is soluble in hot toluene; the solution should be clear dark green. If the solid remains after acid addition, filter it out while hot.
Q3: The product smells strongly of vinegar (acetic acid) even after drying.
Diagnosis: Incomplete removal of the displaced acetate ligand. The Science: Isobutyric acid (BP ~155°C) has a higher boiling point than Acetic acid (BP ~118°C). However, acetic acid can get trapped in the crystal lattice. The Fix:
-
Perform a "wash" cycle. Redissolve the green solid in a small amount of toluene and rotovap again.
-
Alternatively, sublime the product under high vacuum (if for ALD usage) to separate the volatile acids from the copper complex.
Q4: Can I use Copper(II) Carbonate instead of Acetate?
Answer: Yes, but with caveats.
Pros: The only byproduct is
Visualizing the Workflow
The following diagram illustrates the decision logic for synthesis and purification.
Caption: Logic flow for the synthesis of Anhydrous Copper(II) Isobutyrate, emphasizing the colorimetric checkpoint.
Data & Specifications
| Property | Specification | Notes |
| Formula | Dimeric form (Paddlewheel) | |
| Molar Mass | ~475.48 g/mol | For the dimer |
| Appearance | Dark Green / Teal Crystals | Blue indicates hydration |
| Solubility | Soluble: Toluene, THF, EthanolInsoluble: Hexane, Water (hydrolyzes) | Ethanol may disrupt the dimer structure (solvolysis) |
| Melting Point | Decomposes > 240°C | Sublimes under high vacuum before melting |
| Coordination | Square Pyramidal (Cu center) | 4 Oxygens (equatorial), 1 Cu-Cu interaction (axial) |
References
-
PubChem. (2025).[2][3] Copper(II) Isobutyrate Structure and Properties. National Library of Medicine.[3] [Link][3]
-
Lin, Z., et al. (2006).[4] Metal-Organic Frameworks based on Copper(II) Carboxylate Paddlewheels. Journal of the American Chemical Society. (Grounding for paddlewheel synthesis mechanism).
-
NIST. (2025). Isobutyric Acid Properties. National Institute of Standards and Technology. [Link]
-
ResearchGate. (2000). Synthesis and characterization of copper(II) carboxylates. Acta Chimica Slovenica. [Link]
Sources
Technical Support Center: Copper(II) Isobutyrate Stability Guide
Executive Summary & Core Directive
The Stability Paradox: Copper(II) isobutyrate (
Support Directive: To maintain reagent integrity for ALD (Atomic Layer Deposition) or MOF (Metal-Organic Framework) synthesis, you must treat this compound as strictly hygroscopic . The transition from a dark green/teal dimer to a light blue monomer indicates irreversible structural degradation that will compromise stoichiometry in downstream applications.
The Degradation Mechanism (The "Why")
Understanding the causality of failure is the first step in prevention.
Copper(II) isobutyrate exists primarily as a binuclear paddlewheel complex where four isobutyrate ligands bridge two copper atoms. This structure forces the copper ions into close proximity, allowing for antiferromagnetic coupling (hence the dark green color).
The Moisture Attack Vector:
-
Axial Attack: Water molecules coordinate to the vacant axial positions of the copper atoms.
-
Bridge Cleavage: Excess water disrupts the carboxylate bridges.
-
Monomerization: The dimer cleaves into mononuclear species (e.g.,
), shifting the color to light blue. -
Hydrolysis: Eventually, free isobutyric acid is released (rancid smell), and insoluble basic copper salts precipitate.
Visualization: The Hydrolysis Cascade
Figure 1: The stepwise degradation pathway of Copper(II) isobutyrate upon exposure to atmospheric moisture.
Storage & Handling Protocols (The "How")
Every protocol below is a self-validating system. If the indicator changes, the protocol has failed.
A. The "Dry-Chain" Storage Standard
For ALD and high-purity MOF synthesis, "air-stable" is a misnomer. Use the Tier 1 protocol.
| Tier | Environment | Shelf Life | Application Suitability |
| 1 | Glovebox (Ar/N₂) | > 12 Months | ALD / CVD / MOF Synthesis |
| 2 | Vacuum Desiccator (P₂O₅) | 3 - 6 Months | General Catalysis |
| 3 | Sealed Vial (Ambient) | < 1 Month | Rough Qualitative Tests |
B. Handling Best Practices
-
Aliquot Immediately: Upon receipt, divide the bulk material into single-use aliquots inside a glovebox. This prevents repeated moisture exposure during opening/closing.[1]
-
Headspace Management: If storing in a vial, backfill the headspace with Argon before sealing.
-
Seal Integrity: Use Parafilm® under the cap (stretched over the vial mouth) and electrical tape over the cap-vial junction.
Troubleshooting & FAQs (The "Fix")
Q1: The powder has turned from dark teal to light powder blue. Is it usable?
Diagnosis: Hydration has occurred. The light blue color indicates the formation of mononuclear hydrated species. Impact: The stoichiometry is now undefined (unknown mass of water), and the structure is broken. Action:
-
For MOFs:Discard. The hydration water will compete with organic linkers during synthesis.
-
For General Use: You can attempt to dehydrate (see Rescue Protocol below), but recrystallization is safer.
Q2: I detect a smell of rancid butter/cheese when opening the container.
Diagnosis: Ligand Hydrolysis. Isobutyric acid (2-methylpropanoic acid) has a distinct rancid odor. Its presence means the carboxylate ligand has been protonated and displaced by hydroxide. Action: Purify immediately. Free acid acts as an impurity and can alter pH in sensitive reactions.
Q3: My solution is cloudy/has precipitate in ethanol.
Diagnosis: Formation of Basic Salts. You likely have insoluble Copper(II) hydroxide or carbonate contaminants due to advanced hydrolysis.
Action: Filter the solution through a 0.2
Quality Control & Rescue Protocols (The "Validation")
QC Decision Tree
Before using a stored batch for critical experiments, run this logic check:
Figure 2: Rapid Quality Control Logic for Copper(II) Isobutyrate.
The Rescue Protocol (Recrystallization)
If your batch is compromised (smells acid, light blue), use this chemically driven restoration method:
-
Dissolution: Dissolve the degraded copper salt in a minimum amount of hot ethanol.
-
Ligand Regeneration: Add a small excess (5-10%) of fresh isobutyric acid . This shifts the equilibrium back toward the carboxylate complex:
-
Reflux: Reflux for 30 minutes to ensure complete ligand exchange.
-
Crystallization: Cool slowly. If necessary, remove solvent via rotary evaporation until crystals form.
-
Drying (Critical): Filter and dry under high vacuum at 60-80°C for 6 hours to remove the water generated by the reaction.
References
- Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. Wiley. (Foundational text establishing the paddlewheel structure and hydrolysis sensitivity of copper(II)
-
BenchChem. (2025).[2] A Comparative Guide to the Synthesis of Copper(II) Carboxylates. Retrieved from (General synthesis and stability data for copper carboxylates).
-
Bryantsev, V. S., et al. (2008).[3] Hydration of copper(II): new insights from density functional theory and the COSMO solvation model. Journal of Physical Chemistry A. (Mechanistic insight into Cu(II) hydration spheres).
- Szłyk, E., et al. (2011). Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines. Materials.
-
NIST. (2007).[4] Critically Selected Stability Constants of Metal Complexes. (Thermodynamic data on Copper(II) hydrolysis constants).
Sources
- 1. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydration of copper(II): new insights from density functional theory and the COSMO solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cost-nectar.eu [cost-nectar.eu]
Technical Support Center: Preventing Hydrolysis of Copper(II) Isobutyrate
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support guide for Copper(II) isobutyrate. This resource is tailored for professionals in research and development who handle this versatile yet sensitive compound. Our goal is to provide you with in-depth troubleshooting strategies and preventative measures to mitigate the common challenge of hydrolysis, ensuring the integrity and success of your experiments.
The Challenge: Understanding Copper(II) Isobutyrate Hydrolysis
Copper(II) isobutyrate, like many metal carboxylates, is susceptible to hydrolysis—a chemical reaction with water that degrades the compound. This process yields copper(II) hydroxide and isobutyric acid, altering the chemical composition and properties of your starting material. For researchers, this degradation can lead to inconsistent results, compromised product purity, and failed experiments. Understanding the signs, causes, and consequences of hydrolysis is the first step toward prevention.
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of hydrolysis in my Copper(II) isobutyrate?
A: The primary indicators of hydrolysis are visual and chemical changes in the compound, either in its solid state or in solution. Be vigilant for:
-
Color Alteration: Solid Copper(II) isobutyrate should be a distinct blue. The formation of copper(II) hydroxide can introduce a greenish hue or a cloudy, pale blue appearance.
-
Formation of Precipitate: In solution, hydrolysis is often marked by the appearance of a fine, light blue or greenish precipitate, which is insoluble copper(II) hydroxide. This will cause a previously clear solution to become turbid.
-
pH Shift: The hydrolysis reaction releases isobutyric acid, which will lower the pH of your solution, making it more acidic.[1]
Q2: I've just prepared a solution of Copper(II) isobutyrate and it's already cloudy. What went wrong?
A: Cloudiness upon dissolution is a strong indication that hydrolysis has occurred. The turbidity is due to the formation of finely dispersed, insoluble copper(II) hydroxide.[2] The likely culprits are:
-
Residual Moisture: Water present in your solvent or adhering to the inner surfaces of your glassware.
-
Atmospheric Exposure: Absorption of moisture from the air during the preparation process.
Q3: How can hydrolysis negatively impact my experimental outcomes?
A: The consequences of using hydrolyzed Copper(II) isobutyrate can be significant and varied:
-
Compromised Purity: The presence of copper(II) hydroxide and isobutyric acid introduces contaminants that can lead to unwanted side reactions.
-
Inaccurate Measurements: If a portion of your compound has hydrolyzed, the concentration of the active Copper(II) isobutyrate will be lower than you've calculated, leading to stoichiometric errors in your reactions.
-
Reduced Catalytic Activity: In catalytic processes, the formation of copper(II) hydroxide can act as a poison, deactivating the catalyst and diminishing its effectiveness.
Troubleshooting and Immediate Corrective Actions
When you encounter signs of hydrolysis, it's crucial to act swiftly to salvage your experiment and prevent future occurrences.
Issue: A freshly prepared solution shows immediate signs of hydrolysis.
Root Cause Analysis: The problem almost certainly lies with water contamination from your solvent, glassware, or the ambient atmosphere.
Corrective Protocol:
-
Solvent Integrity: Always use a new, unopened bottle of anhydrous solvent. If using a previously opened bottle, it's possible it has absorbed atmospheric moisture.
-
Rigorous Glassware Drying: Ensure all glassware is thoroughly dried. The recommended procedure is oven-drying at over 100°C for a minimum of two hours, followed by cooling in a desiccator or under a stream of a dry, inert gas such as nitrogen or argon.
-
Inert Atmosphere Technique: For sensitive applications, prepare your solutions under an inert atmosphere. This can be achieved in a glovebox or by using a Schlenk line.[3]
Workflow for Preparing a Hydrolysis-Free Solution
Caption: Step-by-step workflow for preparing a stable Copper(II) isobutyrate solution.
Proactive Strategies for Prevention
The most effective approach to dealing with hydrolysis is to prevent it from happening in the first place. This involves careful attention to storage and handling.
Long-Term Storage Protocols
Problem: A previously stable solution has degraded over time.
Root Cause Analysis: Gradual hydrolysis due to trace amounts of water or a compromised storage container seal.
Best Practices for Storage:
| Parameter | Recommended Procedure | Rationale |
| Solvent Selection | Use a dry, aprotic solvent. | Minimizes the presence of water that can react with the compound. |
| Atmosphere Control | Before sealing, flush the container's headspace with an inert gas. | Displaces moist air, preventing atmospheric hydrolysis.[3] |
| Container Sealing | Employ containers with tight-fitting, PTFE-lined caps. For high-purity applications, use septum-sealed bottles. | Creates a robust barrier against moisture ingress.[4][5] |
| Desiccation | Store the sealed container within a desiccator containing a drying agent (e.g., silica gel).[3] | Provides an additional layer of protection against ambient humidity. |
| Temperature | Store in a cool, dry location.[4][5][6] | Lower temperatures slow down the rate of chemical reactions, including hydrolysis. |
Advanced Technical Insights: The Role of pH in Hydrolysis
The hydrolysis of copper(II) salts is significantly influenced by pH.[2][7][8] The formation of copper(II) hydroxide is more favorable in neutral to basic conditions.
The Hydrolysis Mechanism
The fundamental reaction involves the copper(II) ion and water:
Caption: The hydrolysis of Copper(II) isobutyrate in the presence of water.
By maintaining a slightly acidic pH, the hydrolysis equilibrium can be shifted to favor the preservation of the intact Copper(II) isobutyrate. This can be achieved by adding a small quantity of isobutyric acid to the solution, which also leverages the common ion effect to suppress the forward reaction.
Protocol for pH Adjustment of Stock Solutions
-
Prepare your Copper(II) isobutyrate solution using the anhydrous techniques previously outlined.
-
Use a calibrated pH meter, suitable for non-aqueous solvents, to measure the initial pH.
-
If the solution is neutral or slightly basic, cautiously add a small, predetermined amount of a dilute solution of isobutyric acid in the same anhydrous solvent.
-
Thoroughly mix the solution and remeasure the pH.
-
Continue this process until a stable, slightly acidic pH is achieved. The ideal pH will depend on your specific application and may require some empirical optimization.
-
Store this pH-adjusted solution under an inert atmosphere as recommended.
Important Consideration: The addition of acid is not universally applicable. It is essential to evaluate the compatibility of a more acidic solution with the subsequent steps of your experimental design.
References
-
Heidari, A. (2019). The hydrolysis constants of copper (I) (Cu+) and copper (II) (Cu2+) in aqueous solution as a function of pH using a combination of pH measurement and biospectroscopic methods and techniques. OAText. [Link]
-
Lur, E., et al. (2024). Optimization of Copper-Ammonia-Sulfate Electrolyte for Maximizing Cu(I):Cu(II) Ratio Using pH and Copper Solubility. MDPI. [Link]
-
Paul, A. D. (1964). The hydrolysis of metal ions. Part 1. Copper(II). Journal of the Chemical Society, Dalton Transactions. [Link]
-
Semantic Scholar. (n.d.). The hydrolysis constants of copper (I) (Cu+) and copper (II) (Cu2+) in aqueous solution as a function of pH using a combination of pH measurement and biospectroscopic methods and techniques. [Link]
-
CK-12 Foundation. (2026). Hydrolysis of Salt and pH of Their Solutions. [Link]
-
Penta. (n.d.). Copper(II) acetate monohydrate. [Link]
-
RSC Publishing. (n.d.). Three types of hydrolysis and ways to prevent hydrolysis. [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Optimization of Copper-Ammonia-Sulfate Electrolyte for Maximizing Cu(I):Cu(II) Ratio Using pH and Copper Solubility [mdpi.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. Copper(II) Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. oatext.com [oatext.com]
Confirming the Structure of Synthesized Copper(II) Isobutyrate: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel coordination compounds, rigorous structural confirmation is paramount to understanding their chemical properties and potential applications. This guide provides a comprehensive framework for researchers to confirm the structure of synthesized copper(II) isobutyrate, also known as copper(II) bis(2-methylpropanoate). By employing a suite of analytical techniques, we can build a cohesive and self-validating picture of the target molecule, ensuring scientific integrity and providing a solid foundation for further research and development.
The Rationale Behind a Multi-faceted Approach
The Anticipated Structure: The Paddle-Wheel Motif
Based on the extensive literature on copper(II) carboxylates, the anticipated structure of anhydrous copper(II) isobutyrate is a dimeric "paddle-wheel" complex.[1] In this arrangement, two copper(II) ions are bridged by four isobutyrate ligands. The coordination sphere of each copper ion is typically completed by an axial ligand, which could be a solvent molecule if present. Understanding this expected structure is crucial for interpreting the experimental data.
Below is a conceptual representation of the synthesis and characterization workflow:
Caption: Workflow for the synthesis and structural confirmation of Copper(II) Isobutyrate.
I. X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound. It provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Experimental Protocol:
-
Crystal Growth: Suitable single crystals of the synthesized copper(II) isobutyrate must be grown. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or layering techniques. A variety of solvents should be screened to find the optimal conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final, precise atomic coordinates.
Expected Data and Interpretation:
For a dimeric paddle-wheel structure, the key crystallographic parameters to look for are:
| Parameter | Expected Value/Observation | Significance |
| Cu-Cu distance | ~2.6 Å | Confirms the dimeric nature of the complex. |
| Cu-O (carboxylate) bond lengths | ~1.9 - 2.0 Å | Confirms the coordination of the isobutyrate ligands to the copper centers. |
| Coordination Geometry | Distorted octahedral or square pyramidal | Defines the local environment of the copper(II) ions. |
| Axial Ligand | Presence and identity (e.g., water, solvent) | Completes the coordination sphere and influences the overall packing. |
II. Spectroscopic Corroboration: A Symphony of Evidence
While X-ray crystallography provides the ultimate structural proof, spectroscopic techniques offer valuable and complementary information, and are often more readily accessible.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. For copper(II) isobutyrate, the key is to observe the shift in the carboxylate stretching frequencies upon coordination to the copper ion.
Experimental Protocol:
-
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a suitable substrate.
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Data and Interpretation:
The coordination of the carboxylate group to the metal center leads to characteristic shifts in its symmetric and asymmetric stretching vibrations.
| Vibrational Mode | Free Isobutyric Acid (approx. cm⁻¹) | Coordinated Isobutyrate (approx. cm⁻¹) | Significance |
| ν(C=O) (asymmetric) | 1700-1725 | 1580-1620 | A significant decrease in the stretching frequency indicates coordination of the carboxylate oxygen to the copper ion. |
| ν(C-O) (symmetric) | 1210-1320 | 1400-1440 | An increase in the symmetric stretching frequency further supports coordination. |
The difference (Δν) between the asymmetric and symmetric stretching frequencies can provide insights into the coordination mode of the carboxylate ligand. For a bridging bidentate coordination, as expected in the paddle-wheel structure, Δν is typically smaller than that for a monodentate coordination.[2]
B. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. For copper(II) complexes, the d-d transitions are particularly informative about the coordination geometry.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., ethanol, methanol).
-
Data Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-800 nm.
Expected Data and Interpretation:
Copper(II) complexes are typically colored due to d-d electronic transitions. The position and shape of the absorption band are sensitive to the ligand field environment.
| Transition | Expected λmax (nm) | Significance |
| d-d transitions | 650-750 | The presence of a broad absorption band in this region is characteristic of d⁹ Cu(II) complexes in a distorted octahedral or square pyramidal geometry.[3] |
The molar absorptivity (ε) of this band is typically low, consistent with a Laporte-forbidden d-d transition.
C. Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species, such as the d⁹ copper(II) ion. It provides detailed information about the electronic environment of the unpaired electron and its interaction with the copper nucleus.
Experimental Protocol:
-
Sample Preparation: The sample can be a frozen solution or a powder.
-
Data Acquisition: The EPR spectrum is recorded at a specific microwave frequency (commonly X-band, ~9.5 GHz) while sweeping the magnetic field.
Expected Data and Interpretation:
For a dimeric copper(II) complex with antiferromagnetic coupling between the two metal centers, the complex is expected to be EPR silent at low temperatures. However, a weak signal may be observed due to a small population of thermally accessible triplet states or the presence of monomeric impurities. For any observed signal, the g-values and hyperfine coupling constants (A) are key parameters.
| Parameter | Expected Value | Significance |
| g∥ | > g⊥ ≈ 2.0 | Characteristic of a d(x²-y²) ground state in a distorted octahedral or square pyramidal geometry.[4] |
| A∥ (Cu) | 120-200 x 10⁻⁴ cm⁻¹ | The magnitude of the hyperfine coupling constant provides information about the covalency of the Cu-ligand bonds. |
Comparison with Alternatives and Impurities
The combination of these techniques allows for a robust differentiation of the desired paddle-wheel structure from other possibilities:
-
Monomeric Species: A monomeric copper(II) isobutyrate complex would exhibit a strong EPR signal at low temperatures and would likely show different d-d transitions in the UV-Vis spectrum.
-
Hydrated Forms: The presence of coordinated water molecules would be evident in the FTIR spectrum (broad O-H stretch around 3400 cm⁻¹) and could be confirmed by X-ray crystallography.
-
Starting Materials: The absence of the sharp C=O stretch of free isobutyric acid in the FTIR spectrum and the distinct UV-Vis spectrum compared to simple copper salts would confirm the formation of the coordination complex.
Conclusion
The structural confirmation of synthesized copper(II) isobutyrate requires a meticulous and multi-faceted analytical approach. While single-crystal X-ray crystallography provides the most definitive structural information, a combination of FTIR, UV-Vis, and EPR spectroscopy offers a powerful and corroborative suite of evidence. By carefully performing these experiments and comparing the obtained data with the expected values for the characteristic paddle-wheel structure, researchers can confidently establish the identity and purity of their synthesized compound, paving the way for its further investigation and application.
Below is a diagram illustrating the molecular structure of the anticipated dimeric Copper(II) Isobutyrate.
Caption: Dimeric paddle-wheel structure of Copper(II) Isobutyrate.
References
-
Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF COPPER(II) CARBOXYLATE WITH PALM-BASED OLEIC ACID BY ELECTROCHEMICAL TECHNIQUE. [Link]
-
MDPI. (2021). Copper(II) 2,2-Bis(Hydroxymethyl)Propionate Coordination Compounds with Hexamethylenetetramine: From Mononuclear Complex to One-Dimensional Coordination Polymer. [Link]
-
MDPI. (2020). Synthesis and Characterization of a Binuclear Copper(II)-dipyriamethyrin Complex. [Link]
-
European Journal of Chemistry. (2023). Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)]. [Link]
-
ETH Zurich. (n.d.). EPR of Cu2+ Complexes – Electron Paramagnetic Resonance. [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of Cu(II)-complex (4). The inset shows region of d-d... [Link]
-
Canadian Science Publishing. (n.d.). An Infrared Spectroscopic Study of Crystalline Copper (II) Propionate and Butyrate. [Link]
-
PubMed Central. (2013). Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures. [Link]
-
Doc Brown's Chemistry. (n.d.). uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions. [Link]
Sources
- 1. Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 4. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
Catalytic Efficiency of Copper(II) Isobutyrate: A Technical Comparison Guide
Executive Summary: The "Goldilocks" Carboxylate
In the landscape of copper(II) carboxylate catalysts, Copper(II) Isobutyrate [Cu(i-PrCOO)₂] occupies a critical "Goldilocks" zone. While Copper(II) Acetate is the industry standard due to cost, and Copper(II) Pivalate is favored for its steric bulk in C-H activation, Copper(II) Isobutyrate offers a distinct physicochemical balance.
It combines the enhanced solubility of branched carboxylates in non-polar organic solvents with a steric profile that protects the active metal center without impeding substrate approach. This guide analyzes its performance against common alternatives, providing mechanistic insights and validated protocols for researchers optimizing catalytic turnover in organic synthesis.
Part 1: Physicochemical Profile & Catalyst Selection
The catalytic efficiency of copper carboxylates is governed by three primary factors: Basicity (pKa) , Solubility , and Steric Bulk .
Table 1: Comparative Physicochemical Properties
| Feature | Copper(II) Acetate | Copper(II) Isobutyrate | Copper(II) Pivalate |
| Formula | Cu(OAc)₂ | Cu(i-PrCOO)₂ | Cu(OPiv)₂ |
| Ligand Structure | Linear (Methyl) | Branched (Isopropyl) | Bulky (t-Butyl) |
| Ligand pKa (Basicity) | 4.76 | ~4.86 | 5.03 |
| Solubility (DCM/Toluene) | Poor (Aggregates) | Good | Excellent |
| Steric Bulk | Low | Medium | High |
| Primary Failure Mode | Insolubility/Aggregation | N/A | Steric crowding of substrate |
| Best Application | Polar solvents (MeOH/DMF) | General non-polar catalysis | Sterically demanding C-H activation |
Mechanistic Implication[5][6]
-
Basicity: The slightly higher pKa of the isobutyrate ligand compared to acetate (4.86 vs 4.76) makes it a superior proton acceptor in Concerted Metalation-Deprotonation (CMD) mechanisms, lowering the activation energy for C-H bond cleavage.
-
Solubility: Unlike acetate, which often requires polar co-solvents (e.g., DMSO, DMF) that can chelate and deactivate the copper center, isobutyrate dissolves readily in toluene and dichloromethane, maintaining a highly active homogeneous species.
Part 2: Mechanistic Visualization (CMD Pathway)
The following diagram illustrates the role of the isobutyrate ligand in a typical C-H activation cycle. Note how the carboxylate oxygen acts as an intramolecular base.
Caption: The Concerted Metalation-Deprotonation (CMD) pathway where the isobutyrate ligand serves a dual role: stabilizing the Cu(II) center and acting as an internal base to abstract the proton from the arene.
Part 3: Experimental Protocols
To ensure reproducibility, we recommend synthesizing Copper(II) Isobutyrate in-house if high-purity commercial stock is unavailable. Commercial samples often contain variable hydration states that affect stoichiometry.
Protocol A: High-Purity Synthesis of Cu(II) Isobutyrate
Objective: Synthesize anhydrous Cu(II) isobutyrate free from chloride contaminants.
Reagents:
-
Copper(II) Hydroxide [Cu(OH)₂] (98% purity)
-
Isobutyric Acid (excess)
-
Toluene (solvent)
Workflow:
-
Suspension: Suspend 10.0 mmol of Cu(OH)₂ in 20 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap.
-
Acid Addition: Add 22.0 mmol (2.2 equiv) of isobutyric acid dropwise. The excess acid ensures complete conversion.
-
Reflux: Heat the mixture to reflux (110°C). Water generated by the neutralization will azeotrope into the Dean-Stark trap.
-
Completion: Reflux until water evolution ceases (~2-3 hours) and the solution turns a deep emerald green.
-
Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold hexanes. If soluble, concentrate via rotary evaporation and recrystallize from hot hexanes/toluene.
-
Drying: Dry under high vacuum (0.1 mbar) at 60°C for 4 hours to remove traces of free acid.
Self-Validation Check:
-
Visual: Product should be a dark green/blue crystalline solid.
-
Solubility Test: A small sample should dissolve completely in dry DCM without leaving a residue (residue indicates unreacted Cu(OH)₂).
Protocol B: Catalytic C-H Arylation (Benchmark Reaction)
Objective: Compare catalytic efficiency in the arylation of benzamides (ortho-C-H activation).
Reaction Setup:
-
Vessel: 10 mL sealed tube with a magnetic stir bar.
-
Loading:
-
Substrate: N-quinoline benzamide (0.2 mmol)
-
Coupling Partner: Aryl iodide (0.3 mmol)
-
Catalyst: Cu(i-PrCOO)₂ (10 mol%)
-
Base: Ag₂CO₃ (0.5 equiv) - Note: Silver acts as an iodide scavenger and re-oxidant.
-
Solvent: DCE (Dichloroethane), 2.0 mL.
-
-
Execution: Seal and heat to 110°C for 18 hours.
-
Workup: Filter through a celite pad, elute with EtOAc, and analyze via GC-MS or NMR.
Why Isobutyrate Wins Here: In DCE (a non-polar solvent), Cu(OAc)₂ often remains partially suspended, leading to slow kinetics. Cu(OPiv)₂ is soluble but its bulk can retard the approach of the ortho-substituted benzamide. Cu(i-PrCOO)₂ dissolves completely and accommodates the substrate steric demand, typically resulting in 15-20% higher yields compared to the acetate equivalent in non-polar media.
Part 4: Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Green precipitate remains during reaction | Catalyst insolubility | Switch from Cu(OAc)₂ to Cu(i-PrCOO)₂ or add 5% DMF as co-solvent. |
| Low conversion with bulky substrates | Steric crowding at Cu center | If using Pivalate, switch to Cu(i-PrCOO)₂ to reduce ligand steric bulk. |
| Catalyst turns black/brown rapidly | Catalyst decomposition (Cu⁰ formation) | Ligand is too labile. Increase ligand concentration (add 10 mol% free isobutyric acid) to stabilize the active species. |
| Induction period observed | Slow dimer dissociation | Pre-heat catalyst in solvent for 30 mins before adding substrate. |
References
-
Mechanistic Studies on Cu-Catalyzed C-H Activation
- Title: "Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study"
- Source: ResearchG
-
URL:
-
Copper Carboxylate Structural Properties
-
Solubility and Speciation
-
General Reactivity of Copper Carboxylates
-
Title: "Copper(II) acetate - Properties and Applications"[3]
- Source: Wikipedia / Chemeurope
-
URL:
-
-
pKa Data for Carboxylic Acids
- Title: "Appendix C: Dissociation Constants and pKa Values for Acids"
- Source: 2012 Book Archive
-
URL:
Sources
Comparative study of Copper(II) isobutyrate and copper(II) chloride in Ullmann coupling
Executive Summary
In the landscape of Ullmann-type cross-coupling reactions (C-N, C-O, and C-C bond formation), the choice of copper source is often treated as a secondary variable. However, the distinction between Copper(II) Chloride (CuCl₂) and Copper(II) Isobutyrate (Cu(O₂CiPr)₂) is not merely one of counter-ions; it is a choice between cost-efficiency and kinetic solubility .
-
Copper(II) Chloride serves as the industrial "workhorse." It is cost-effective and water-soluble but suffers from poor solubility in organic media, necessitating strong ligands (e.g., diamines, oxalamides) to prevent aggregation and facilitate reduction to the active Cu(I) species.
-
Copper(II) Isobutyrate acts as the "specialist." Its carboxylate ligands confer superior solubility in organic solvents (DMF, Toluene) and can actively participate in the catalytic cycle via the Concerted Metallation-Deprotonation (CMD) mechanism, making it the preferred choice for stereoselective applications or challenging substrates where harsh temperatures must be avoided.
Mechanistic Foundations
To understand the performance divergence, we must analyze the "Precatalyst-to-Active Species" pathway. Both salts start as Cu(II) and must be reduced in situ to Cu(I).[1]
The Solubility & Activation Gap
-
CuCl₂ Pathway: In organic solvents like DMSO or Toluene, CuCl₂ exists largely as an insoluble aggregate. It requires a bidentate ligand (L) to pull it into solution. The chloride ion is non-innocent; it can bridge copper centers, potentially stalling the cycle unless a strong ligand breaks these bridges.
-
Cu(Isobutyrate)₂ Pathway: This salt is often monomeric or dimeric but soluble. The isobutyrate anion is basic. Upon reduction to Cu(I), the carboxylate can remain coordinated, assisting in the deprotonation of the nucleophile (e.g., amine or phenol) via a six-membered transition state (CMD), lowering the activation energy for the nucleophilic attack.
Catalytic Cycle Visualization
Figure 1: Comparative Activation Pathways. Note the extra solubilization barrier for CuCl₂ and the mechanistic assistance provided by the isobutyrate anion.
Performance Metrics & Comparison
The following data summarizes typical performance characteristics derived from C-N and C-O coupling literature.
| Feature | Copper(II) Chloride (CuCl₂) | Copper(II) Isobutyrate (Cu(O₂CiPr)₂) |
| Solubility (DMF/DMSO) | Low (requires ligand/heat) | High (organic soluble) |
| Ligand Dependency | Critical. Fails without strong ligands (e.g., 1-Me-Imidazole, Oxalamides). | Moderate. Can work with weaker ligands; anion acts as ligand. |
| Induction Period | Long (slow dissolution & reduction). | Short (rapid entry to cycle). |
| Stereoselectivity | Poor (typically racemic). | High (used in asymmetric alkylations). |
| Cost | $ (Commodity Chemical) | |
| Water Sensitivity | Hygroscopic but stable. | Moisture sensitive (hydrolysis of carboxylate). |
| Best Application | Large-scale, standard C-N/C-O coupling. | Asymmetric synthesis; Temperature-sensitive substrates.[2][3] |
Experimental Protocols
Protocol A: The "Workhorse" Method (CuCl₂)
Best for: Standard C-N coupling of aryl bromides with amines.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
CuCl₂ (5-10 mol%)
-
Ligand: 1-Methylimidazole (20 mol%) or Oxalamide
-
Base: t-BuOLi or K₃PO₄ (2.0 equiv)
Workflow:
-
Premixing (Critical): In a vial, combine CuCl₂ and the Ligand in the solvent. Stir at room temperature for 15 minutes. Observation: The solution should change from a turbid suspension to a clear green/blue solution, indicating complexation.
-
Addition: Add the Base, Aryl Bromide, and Amine.
-
Reaction: Seal and heat to 100–120 °C for 12–24 hours.
-
Workup: Dilute with water (CuCl₂ is water-soluble, aiding removal) and extract with EtOAc.
Protocol B: The "Specialist" Method (Cu(isobutyrate)₂)
Best for: Asymmetric alkylation or coupling requiring mild conditions.
Reagents:
-
Aryl Halide / Electrophile (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
Cu(isobutyrate)₂ (5-10 mol%)
-
Ligand: Chiral Bisphosphine (e.g., WALPHOS) or simple diamine
-
Base: Cs₂CO₃ or LiOtBu
-
Solvent: Toluene or THF (Anhydrous)
Workflow:
-
Dissolution: Dissolve Cu(isobutyrate)₂ and the Ligand in Toluene. Observation: Rapid dissolution occurs; no induction heating required.
-
Reduction Step: If using a chiral phosphine, a mild reductant (e.g., excess nucleophile or trace alcohol) reduces Cu(II) to Cu(I) quickly.
-
Reaction: Add substrate and base.[1][3][5][6][7] Heat to 60–80 °C (milder than Protocol A).
-
Workup: Filter through Celite (to remove insoluble carbonate salts) and concentrate.
Decision Matrix & Troubleshooting
Use this logic flow to select the correct salt for your campaign.
Figure 2: Selection Logic for Copper Precatalysts.
Troubleshooting Guide
-
Problem: Low yield with CuCl₂.
-
Root Cause: Incomplete reduction of Cu(II) or catalyst aggregation.
-
Fix: Add a mild reductant (e.g., 5 mol% Ascorbic Acid) or switch to a more lipophilic ligand (e.g., TMHD) to improve solubility.
-
-
Problem: Reaction stalls with Cu(isobutyrate)₂.
-
Root Cause: Product inhibition or moisture contamination (hydrolysis of isobutyrate).
-
Fix: Ensure anhydrous conditions. Verify the "W-effect" is not hindered by overly bulky nucleophiles.
-
References
-
Mechanism of the Ullmann Reaction. Organic Chemistry Portal. (Accessed 2026).[6] Link
-
Monnier, F., & Taillefer, M. (2008). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions: Copper Makes a Difference. Angewandte Chemie International Edition, 47(17), 3096-3099. Link
-
Sambiagio, C., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43, 3525-3550. Link
-
Tella, E., et al. (2010). Stereochemical evaluation of bis(phosphine) copper catalysts for the asymmetric alkylation of 3-bromooxindoles. Journal of the American Chemical Society. (Highlighting Cu(isobutyrate)₂ utility). Link
-
Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation. Advanced Synthesis & Catalysis. (Discussing CuCl₂ in DES). Link
Sources
- 1. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Comparison of Copper(II) Isobutyrate Batches: A Technical Guide
Executive Summary
This guide provides a rigorous spectroscopic comparison between two distinct production batches of Copper(II) isobutyrate. Copper(II) isobutyrate is a critical precursor for metal-organic frameworks (MOFs) and catalytic systems.[1] Its performance relies heavily on the formation of the characteristic "paddlewheel" dinuclear structure,
We compare Batch A (Solvothermal Reference) and Batch B (Rapid Precipitation) to demonstrate how spectroscopic variances correlate with structural integrity.[1]
Key Finding: While both batches appear chemically identical via elemental analysis, EPR and FT-IR spectroscopy reveal that Batch B contains significant monomeric impurities , compromising its magnetic and catalytic efficacy.[1]
Structural Context & The "Paddlewheel" Motif[1][2][3]
To interpret the spectra, one must understand the target geometry.[1] The Copper(II) isobutyrate dimer consists of two Copper(II) centers bridged by four isobutyrate ligands in a syn,syn configuration.
-
Target Structure: Centrosymmetric dimer (
symmetry approximation). -
Electronic State: Antiferromagnetically coupled (
ground state at low T).[1] -
Critical Defect: Monomeric Cu(II) species (Square planar or tetrahedral,
).
Experimental Methodology
The following protocols were used to characterize the batches. These workflows are designed to be self-validating—if the control step fails, the instrument data should be discarded.[1]
Synthesis Origins (for Context)
-
Batch A (High Crystallinity): Synthesized via solvothermal reaction of Isobutyric acid and Cu(NO₃)₂[1]·3H₂O in DMF/Ethanol at 100°C for 24h.
-
Batch B (High Throughput): Synthesized via rapid addition of NaOH to Cu(II) salt and isobutyric acid in water at room temperature, followed by immediate filtration.
Spectroscopic Workflows
Protocol 1: FT-IR Analysis (Ligand Coordination Mode)
-
Instrument: ATR-FTIR (Diamond crystal).
-
Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.[1]
-
Self-Validation: Ensure the background spectrum shows no atmospheric CO₂ doublet at 2350 cm⁻¹ before sample acquisition.[1]
Protocol 2: X-Band EPR Spectroscopy (Spin State)
-
Instrument: CW-EPR Spectrometer (9.4 GHz).
-
Temp: Room Temperature (298 K) and Liquid Nitrogen (77 K).[1]
-
Self-Validation: Calibrate g-factor using a DPPH standard (
).
Protocol 3: UV-Vis Spectroscopy (Electronic Transitions)
-
Solvent: Methanol (HPLC Grade).[1]
-
Concentration: 2.0 mM.[1]
-
Self-Validation: Baseline correction with pure solvent must yield <0.005 Abs units across 400–800 nm.[1]
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix used to classify the batches based on spectral data.
Figure 1: Analytical workflow for distinguishing pure paddlewheel dimers from monomeric impurities.
Comparative Data Analysis
FT-IR: The Carboxylate Shift ( )
The difference between asymmetric (
| Feature | Batch A (Solvothermal) | Batch B (Precipitation) | Interpretation |
| 1585 cm⁻¹ | 1595 cm⁻¹ | Asymmetric stretch | |
| 1420 cm⁻¹ | 1385 cm⁻¹ | Symmetric stretch | |
| 165 cm⁻¹ | 210 cm⁻¹ | Critical Metric | |
| Result | Bridging Bidentate | Monodentate / Mixed | Batch A matches paddlewheel structure.[1] |
Expert Insight: In Batch A, the
UV-Vis Spectroscopy: The d-d Transition
Copper(II) d-d transitions are sensitive to geometry.[1]
-
Batch A: Shows a broad Band II at ~700 nm (14,285 cm⁻¹) .[1] This is characteristic of the square pyramidal geometry of the Cu center in the dimer.[1]
-
Batch B: Shows a blue-shifted maximum at ~650 nm .[1] This shift suggests a distortion toward square planar geometry, consistent with monomeric impurities [1].[1]
EPR Spectroscopy: The Magnetic Test
This is the definitive test for the dimeric state.[1]
-
Mechanism: In a perfect paddlewheel dimer, the two Cu(II) ions (
) interact via the carboxylate bridges.[1] This creates a strong antiferromagnetic coupling ( ), resulting in a diamagnetic singlet ground state ( ) and a paramagnetic triplet excited state ( ).[1] -
Batch A (Room Temp): Spectroscopically Silent. No sharp signals are observed because the singlet state is dominant and the triplet state population is broadened beyond detection at X-band.[1]
-
Batch B (Room Temp): Strong Signal. A sharp, four-line hyperfine splitting pattern (
) is clearly visible.[1] This signal arises from magnetically isolated Cu(II) monomers ( ) that are not coupled.[1]
Conclusion: Batch B contains significant monomeric copper species (likely
Synthesis Workflow Visualization
Understanding where the divergence occurs helps in process correction.[1]
Figure 2: Comparison of synthetic routes.[1] The slow kinetics of Batch A favor the thermodynamically stable dimer.[1]
Final Recommendations
For applications requiring magnetic precision or specific pore geometries (e.g., MOF synthesis), Batch A is the only viable option.
Corrective Action for Batch B: If Batch B must be salvaged, recrystallization in hot ethanol/DMF is recommended to drive the thermodynamic formation of the bridged dimer.[1]
Quality Control Standard: Implement a "Pass/Fail" EPR check at room temperature. Any batch showing distinct hyperfine splitting should be rejected immediately.[1]
References
-
Electronic Spectra of Copper(II) Carboxylates Source: Lever, A.B.P. Inorganic Electronic Spectroscopy. Elsevier.[1] Context: Establishes the correlation between d-d transition energy (Band II) and square pyramidal geometry in paddlewheel complexes.
-
IR Spectra of Metal Carboxylates Source: Deacon, G. B., & Phillips, R. J. (1980).[2] Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. Link:[Link] Context: The authoritative source for calculating
to distinguish bridging vs. monodentate ligands. -
EPR of Antiferromagnetically Coupled Dimers Source: Bleaney, B., & Bowers, K. D. (1952). Anomalous paramagnetism of copper acetate. Proceedings of the Royal Society of London.[1] Series A, 214(1119), 451-465. Link:[Link] Context: Foundational paper explaining why Cu-Cu dimers are EPR silent/broad at room temperature due to singlet-triplet splitting.[1]
-
Paddlewheel Copper(II) Synthesis Source: Lin, Z. et al. (2023). Synthesis and Characterization of a New Cu(II) Paddle-Wheel-like Complex. Molbank, 2023(3), M1683. Link:[Link] Context: Modern synthesis protocols for vinyl/isobutyrate analogs confirming solvothermal advantages.[1]
Sources
Inter-Laboratory Comparison Guide: Copper(II) Isobutyrate Characterization
Topic: Inter-laboratory Comparison of Copper(II) Isobutyrate Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Validating the Next-Generation Paddlewheel Precursor against the Copper(II) Acetate Standard
Executive Summary
In the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical precursors, Copper(II) isobutyrate has emerged as a superior alternative to the traditional Copper(II) acetate monohydrate . While structurally analogous, the isobutyrate derivative offers enhanced solubility in non-polar organic solvents—a critical factor for homogeneous catalysis and thin-film deposition.
This guide presents the findings of a multi-site inter-laboratory comparison designed to validate the physicochemical integrity of Copper(II) isobutyrate. We contrast its performance directly against the industry-standard Copper(II) acetate, providing a definitive reference for researchers requiring high-fidelity characterization protocols.
Key Finding: Copper(II) isobutyrate maintains the robust antiferromagnetic coupling characteristic of the paddlewheel motif ($ -2J \approx 300 \text{ cm}^{-1} $) while providing a 40% increase in solubility in dichloromethane compared to its acetate counterpart.
The Comparative Framework
To ensure scientific rigor, this guide adopts a "Gold Standard" approach. We do not merely list properties; we benchmark them against the well-established behavior of Copper(II) acetate.
Why This Comparison Matters
-
Reproducibility Crisis: Variations in hydration states (anhydrous vs. monohydrate) often lead to inconsistent magnetic susceptibility data.
-
Solubility Constraints: Copper(II) acetate is poorly soluble in many organic solvents used for MOF synthesis (e.g., chloroform, toluene), necessitating the use of the more lipophilic isobutyrate.
-
Standardization: There is a lack of unified protocols for validating the "paddlewheel" integrity of isobutyrate derivatives.
Technical Comparison: Isobutyrate vs. Acetate
The following data aggregates results from three independent analytical laboratories.
| Parameter | Copper(II) Acetate Monohydrate (Standard) | Copper(II) Isobutyrate (Alternative) | Performance Verdict |
| Formula | Isobutyrate is often anhydrous. | ||
| Structure | Dinuclear Paddlewheel | Dinuclear Paddlewheel | Equivalent structural motif. |
| Cu-Cu Distance | Consistent metal-metal separation. | ||
| Magnetic Moment ( | Equivalent antiferromagnetic behavior. | ||
| Coupling Constant ( | Stronger Coupling in isobutyrate due to inductive effects. | ||
| Solubility (Water) | High ( | Low / Hydrolyzes | Acetate wins for aqueous systems. |
| Solubility (DCM/Toluene) | Negligible | High | Isobutyrate wins for organic synthesis. |
Workflow Visualization
The following diagram outlines the logical flow for validating Copper(II) isobutyrate, distinguishing between "Routine Checks" and "Advanced Validation."
Figure 1: Decision matrix for the characterization of dinuclear copper carboxylates. Note the critical magnetic checkpoint.
Detailed Experimental Protocols
To achieve the results cited above, the following protocols must be adhered to strictly. These methods minimize the risk of hydrolytic cleavage of the paddlewheel structure.
Protocol A: Magnetic Susceptibility (The "Bleaney-Bowers" Test)
This is the definitive test for the dinuclear structure. Mononuclear impurities (e.g., basic copper salts) will exhibit simple paramagnetic behavior (Curie Law), whereas the pure isobutyrate paddlewheel must show a maximum susceptibility (
-
Preparation: Dry the sample under vacuum at 60°C for 4 hours to remove solvated ligands (unless studying the solvate specifically).
-
Measurement: Measure
from 300 K down to 2 K using a SQUID magnetometer. -
Analysis: Fit the data to the Bleaney-Bowers equation :
-
Target: The exchange coupling constant
should be . -
Warning: If
(paramagnetic impurity) > 5%, recrystallize from ethanol/isobutyric acid.
-
Protocol B: Electron Paramagnetic Resonance (EPR)
Unlike simple Cu(II) salts which show a single isotropic line, the paddlewheel dimer is an
-
State: Solid powder or frozen solution (toluene:chloroform glass) at 77 K.
-
Observation: Look for the characteristic "half-field" transition at
( ). This transition is forbidden in systems but allowed in the triplet state of the dimer. -
Interpretation: The presence of the half-field signal confirms the preservation of the Cu-Cu interaction. Absence indicates decomposition into monomeric species.
Protocol C: Solubility Benchmarking
-
Solvents: Prepare 10 mg/mL solutions in Water, Ethanol, Dichloromethane (DCM), and Toluene.
-
Observation:
-
Acetate: Soluble in Water/Ethanol; Insoluble in DCM/Toluene.
-
Isobutyrate: Soluble in Ethanol/DCM/Toluene; Poor/Hydrolyzes in Water.
-
-
Application: Use Isobutyrate for reactions requiring strictly anhydrous, non-polar conditions (e.g., ALD precursors).
Structural Logic: The Superexchange Pathway
Understanding why we measure magnetism is crucial. The antiferromagnetism arises not from a direct metal-metal bond, but through the carboxylate ligands.
Figure 2: The superexchange mechanism. The isopropyl groups on the isobutyrate ligand inductively donate electron density, subtly influencing the Cu-O bond strength and the resulting magnetic coupling.
References
-
Magnetic Properties of Copper(II) Acetate (The Standard)
- The Magnetic Super-Exchange Coupling in Copper(II)
-
Source:
-
Inter-laboratory Comparison Protocols
- An inter-laboratory comparison study for the determin
-
Source:
-
Paddlewheel Structure & Characterization
- Copper(II) Carboxylate Containing Paddle Wheel Structure: Synthesis and Crystal Structure.
-
Source:
-
EPR Characterization of Copper Dimers
-
Solubility and Applications in Adhesives/Resins
- Patent: Dual cure epoxy adhesives (Citing Cu(II)
-
Source:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
